Iproheptine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-N-propan-2-ylheptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-9(2)7-6-8-11(5)12-10(3)4/h9-12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGYBXHAQAKSSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046248 | |
| Record name | Iproheptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13946-02-6 | |
| Record name | 6-Methyl-N-(1-methylethyl)-2-heptanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13946-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iproheptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013946026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iproheptine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iproheptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iproheptine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPROHEPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P021X7VTG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Vasoconstrictor Mechanism of Action of Iproheptine
Disclaimer: Direct and detailed research on the specific vasoconstrictor mechanism of Iproheptine is limited in publicly available scientific literature. Preclinical studies from the 1960s describe it as a vasoconstrictor, though its effects on blood vessels were noted to be weak.[1] This guide synthesizes the available information on this compound and its close structural analogues, particularly sympathomimetic amines and the well-characterized compound cyproheptadine (B85728), to build a comprehensive understanding of its potential mechanisms of action.
Proposed Primary Mechanism: Indirect Sympathomimetic Action
The vasoconstrictive effects of this compound, particularly in its application as a nasal decongestant, are most likely attributable to an indirect sympathomimetic mechanism. This is based on its structural similarity to compounds like methylhexanamine and tuaminoheptane, which are known to act as norepinephrine (B1679862) and/or dopamine (B1211576) releasing agents.[1][2]
Norepinephrine Release and Alpha-Adrenergic Receptor Activation
Indirect-acting sympathomimetics increase the concentration of norepinephrine in the synaptic cleft of the neuromuscular junction in vascular smooth muscle.[3][4] This leads to the activation of postjunctional alpha-adrenergic receptors, primarily α1 and α2 subtypes, on the vascular smooth muscle cells.[3]
Activation of α1-adrenergic receptors, which are Gq protein-coupled, initiates a signaling cascade involving phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the action of DAG in sensitizing contractile proteins to Ca2+, leads to the contraction of the smooth muscle and subsequent vasoconstriction.
Vasoactive Properties of the Structural Analogue Cyproheptadine
Cyproheptadine, a compound structurally related to this compound, exhibits a complex pharmacological profile that includes antagonism of serotonin (B10506) and histamine (B1213489) receptors, as well as calcium channel blocking activity.[5][6] While these actions generally lead to vasodilation, understanding them provides a broader context for the potential vascular effects of this class of compounds.
Serotonin (5-HT) Receptor Antagonism
Cyproheptadine is a potent antagonist of 5-HT2 receptors, particularly the 5-HT2A subtype, which is found on vascular smooth muscle and mediates vasoconstriction.[7][8] Serotonin binding to 5-HT2A receptors activates a Gq-coupled signaling pathway, similar to that of α1-adrenergic receptors, leading to an increase in intracellular calcium and vasoconstriction. By competitively blocking this receptor, cyproheptadine inhibits serotonin-induced vasoconstriction.[5][9]
Histamine H1 Receptor Antagonism
Cyproheptadine is also a potent H1-receptor antagonist.[5][10] Histamine H1 receptors are present on vascular smooth muscle and their activation also leads to Gq-coupled signaling, resulting in vasoconstriction. By blocking these receptors, cyproheptadine can inhibit histamine-induced vasoconstriction.
Calcium Channel Blocking Activity
Studies have demonstrated that cyproheptadine possesses calcium entry blocking properties.[11][12][13] It can inhibit the influx of extracellular calcium through L-type voltage-gated calcium channels in vascular smooth muscle.[14][15] This action is non-specific to the initial stimulus and can block contractions induced by various agents, including potassium, norepinephrine, and serotonin.[11] This mechanism contributes to its overall vasodilatory potential.
Quantitative Pharmacological Data (Cyproheptadine)
The following tables summarize the binding affinities and functional potencies of the analogue cyproheptadine at various receptors, compiled from the scientific literature.
Table 1: Receptor Binding Affinities of Cyproheptadine
| Receptor Subtype | Preparation | Radioligand | pKi (Mean ± S.E.M.) | Reference |
|---|---|---|---|---|
| 5-HT2A | Rat Cerebral Cortex | [3H]ketanserin | 8.80 ± 0.11 | [12] |
| 5-HT2C | Pig Choroidal Plexus | [3H]mesulergine | 8.71 ± 0.08 |[12] |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Functional Antagonist Potencies of Cyproheptadine
| Receptor/Channel | Preparation | Agonist/Stimulus | pA2 / IC50 | Reference |
|---|---|---|---|---|
| 5-HT2B | Rat Stomach Fundus | Serotonin | pA2: 9.14 ± 0.25 | [12] |
| Muscarinic (M1, M2, M3) | Rabbit Vas Deferens, Guinea-Pig Ileum | - | pA2: 7.99 - 8.02 | [16] |
| Calcium Channel | Canine Basilar Artery | Serotonin, Norepinephrine, K+, Ca2+ | IC50: 41 - 45 nM | [11] |
| Calcium Channel | Rat Aortic Strips | Potassium (40 mM) | IC50: 6.3 x 10⁻⁸ M |[12] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response is reduced by half.
Key Experimental Protocols
The characterization of a vasoactive compound like this compound involves several key experimental methodologies.
Isolated Aortic Ring Vasoconstriction Assay
This ex vivo method is a cornerstone for studying the direct effects of compounds on vascular tone.[17][18][19]
Objective: To measure the contractile or relaxant response of an isolated artery to a test compound.
Methodology:
-
Tissue Preparation: A thoracic aorta is excised from a laboratory animal (e.g., rabbit or rat) and placed in cold, oxygenated Krebs-Henseleit Solution (KHS).[16][17] Adipose and connective tissues are removed, and the aorta is cut into rings of 3-5 mm in length. The endothelium can be mechanically removed for studies on endothelium-dependent effects.[17]
-
Mounting: Each ring is mounted in an organ bath containing KHS at 37°C, continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: An optimal resting tension (e.g., 1.5-2.0 g) is applied, and the tissue is allowed to equilibrate for 60-90 minutes. The viability of the rings is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).[17]
-
Compound Testing:
-
For Vasoconstrictors: The test compound is added to the bath in a cumulative, concentration-dependent manner. The increase in tension is recorded.
-
For Vasodilators/Antagonists: The aortic ring is first pre-contracted with an agonist (e.g., phenylephrine (B352888) or serotonin). Once a stable contraction is achieved, the test compound is added cumulatively to assess its relaxant effect.
-
-
Data Analysis: Concentration-response curves are generated to determine parameters such as EC50 (for agonists) or IC50 (for antagonists/relaxants).
Radioligand Binding Assay
This in vitro technique is used to determine the affinity of a compound for a specific receptor.[1][20][21][22]
Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.
Methodology:
-
Membrane Preparation: A tissue or cell line expressing the receptor of interest is homogenized and centrifuged to isolate a membrane fraction rich in the target receptor. Protein concentration is determined.[22]
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is incubated to reach equilibrium. Receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[23]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation.
Determination of Antagonist Potency (pA2 Value)
This functional assay quantifies the potency of a competitive antagonist.[24][25][26]
Objective: To determine the pA2 value of an antagonist.
Methodology:
-
Experimental Setup: An isolated tissue preparation (e.g., aortic ring) is used as described in Protocol 4.1.
-
Agonist Dose-Response: A cumulative concentration-response curve is generated for a relevant agonist (e.g., serotonin).
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period.
-
Shifted Agonist Dose-Response: In the continued presence of the antagonist, a second concentration-response curve for the agonist is generated. A competitive antagonist will cause a rightward, parallel shift of the curve.
-
Schild Plot Analysis: The procedure is repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist is constructed. The x-intercept of the regression line provides the pA2 value.[24]
Conclusion
While definitive studies on this compound are scarce, the available evidence strongly suggests that its classification as a vasoconstrictor stems from an indirect sympathomimetic mechanism of action .[1] By promoting the release of norepinephrine at the vascular neuroeffector junction, it stimulates α1-adrenergic receptors on smooth muscle cells, leading to vasoconstriction. This mechanism is consistent with its use as a nasal decongestant.
The complex pharmacology of its structural analogue, cyproheptadine, which includes potent antagonism of key vasoconstrictor pathways (5-HT2A and H1 receptors) and calcium channel blockade, highlights the multifaceted nature of this chemical class.[5][11] However, these properties would lead to vasodilation. Therefore, it is unlikely that this compound's primary vasoconstrictor action is mediated through these pathways. Further research is required to fully elucidate the complete pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 6. The histamine H1-receptor antagonist binding site. Part I: Active conformation of cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function | PLOS One [journals.plos.org]
- 9. Divergent effects of cyproheptadine and R 50 656, a 5-HT2 antagonist, on the cardiovascular response to 5-hydroxytryptamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacology of combined histamine H1-/H2-receptor antagonists containing diphenhydramine and cyproheptadine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The calcium antagonist properties of cyproheptadine: implications for antimigraine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium entry blocker activity of cyproheptadine in isolated cardiovascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The calcium antagonistic effects of cyproheptadine on contraction, membrane electrical events and calcium influx in the guinea-pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 15. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. benchchem.com [benchchem.com]
- 18. Experiments on isolated vascular rings | PPTX [slideshare.net]
- 19. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Pa2 determination | PPTX [slideshare.net]
- 25. neuron.mefst.hr [neuron.mefst.hr]
- 26. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
An In-depth Technical Guide to the Synthesis of Iproheptine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Iproheptine, also known as N-isopropyloctodrine. Given that N-isopropyloctodrine is a synonym for this compound, this document details the synthesis of this compound from plausible precursors. The primary synthetic route discussed is reductive amination, a robust and widely utilized method for the formation of secondary amines. This guide presents two feasible pathways for this compound synthesis: the reaction of 6-methyl-2-heptanone with isopropylamine (B41738) and the reaction of 1,5-dimethylhexylamine (octodrine) with acetone (B3395972). Detailed experimental protocols, tables of quantitative data for all reactants and products, and visualizations of the synthetic pathway and relevant biological signaling mechanisms are provided to support researchers and professionals in the field of drug development.
Introduction
This compound (N-isopropyl-1,5-dimethylhexylamine) is an alkylamine that has been used as a nasal decongestant.[1] Its mechanism of action is primarily based on its activity as an α-adrenergic agonist, which leads to vasoconstriction of the blood vessels in the nasal mucosa, thereby reducing swelling and congestion.[1] Understanding the synthesis of this compound is crucial for its potential further development, process optimization, and the discovery of new analogues.
This guide focuses on the most chemically sound and industrially scalable method for the synthesis of this compound: reductive amination. This versatile reaction allows for the efficient formation of the secondary amine functional group present in this compound.
Physicochemical Properties of Reactants and Product
A thorough understanding of the physical and chemical properties of all substances involved in the synthesis is paramount for safety, reaction optimization, and purification. The following tables summarize key data for the reactants and the final product.
Table 1: Properties of Reactants for Pathway A
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
| 6-Methyl-2-heptanone | C₈H₁₆O | 128.21 | 171 | 0.8151 (at 20°C) | 44.6 |
| Isopropylamine | C₃H₉N | 59.11 | 32.4 | 0.6891 (at 20°C) | -18 |
Table 2: Properties of Reactants for Pathway B
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
| 1,5-Dimethylhexylamine (Octodrine) | C₈H₁₉N | 129.24 | 155-156 | ~0.76 | ~43 |
| Acetone | C₃H₆O | 58.08 | 56 | 0.784 | -20 |
Table 3: Properties of this compound
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₁H₂₅N | 171.32 | Not available | Not available |
Synthetic Pathways
The synthesis of this compound can be efficiently achieved via reductive amination. This process involves the reaction of a carbonyl compound (a ketone in this case) with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
General Reaction Scheme: Reductive Amination
The overall transformation for the synthesis of a secondary amine via reductive amination is as follows:
Where [H] represents a reducing agent.
Logical Workflow for this compound Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound, highlighting the two primary reductive amination pathways.
Caption: Logical workflow for the two primary synthetic pathways to this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of this compound via the two proposed reductive amination pathways. These protocols are based on standard laboratory procedures for similar transformations.
Pathway A: Synthesis from 6-Methyl-2-heptanone and Isopropylamine
Reaction:
Materials:
-
6-Methyl-2-heptanone (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol (B130326) (for salt formation, optional)
Procedure:
-
To a stirred solution of 6-methyl-2-heptanone in the chosen solvent, add isopropylamine at room temperature.
-
Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Slowly add sodium triacetoxyborohydride to the reaction mixture in portions. Maintain the temperature below 30°C.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification can be achieved by vacuum distillation or column chromatography. For easier handling and purification, the free base can be converted to its hydrochloride salt by treating the solution with ethereal or isopropanolic HCl, followed by filtration and drying of the precipitated salt.
Pathway B: Synthesis from 1,5-Dimethylhexylamine (Octodrine) and Acetone
Reaction:
Materials:
-
1,5-Dimethylhexylamine (Octodrine) (1.0 eq)
-
Acetone (1.5 eq)
-
Sodium borohydride (B1222165) (NaBH₄) (1.5 eq)
-
Methanol (MeOH) as solvent
-
Water
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation, optional)
Procedure:
-
Dissolve 1,5-dimethylhexylamine in methanol.
-
Add acetone to the solution and stir at room temperature for 1-2 hours to form the imine.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6-12 hours.
-
Carefully add water to quench the reaction and then concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation or conversion to its hydrochloride salt as described in Pathway A.
Mechanism of Action and Signaling Pathway
This compound, as an α-adrenergic agonist, exerts its pharmacological effects by binding to and activating alpha-adrenergic receptors on the surface of smooth muscle cells in the vasculature of the nasal mucosa. This activation initiates a downstream signaling cascade that results in vasoconstriction.
Alpha-1 Adrenergic Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the alpha-1 adrenergic receptor.
Caption: Alpha-1 adrenergic receptor signaling pathway leading to vasoconstriction.
Conclusion
This technical guide has detailed two plausible and efficient synthetic routes to this compound via reductive amination. The provided experimental protocols, physicochemical data, and mechanistic diagrams offer a solid foundation for researchers and drug development professionals. While the presented protocols are based on established chemical principles, it is crucial to note that reaction conditions may require optimization to achieve desired yields and purity on a larger scale. Further research into specific catalysts and reaction conditions could lead to even more efficient and environmentally friendly synthetic processes for this compound and its analogues.
References
The Pharmacodynamics of Cyproheptadine Hydrochloride: A Technical Guide
Disclaimer: Initial searches for "Iproheptine hydrochloride" did not yield significant results and suggest a likely misspelling of "Cyproheptadine hydrochloride," a well-researched first-generation antihistamine and serotonin (B10506) antagonist. This document will focus on the pharmacodynamics of Cyproheptadine (B85728) hydrochloride.
Introduction
Cyproheptadine hydrochloride is a first-generation antihistamine with potent anticholinergic and antiserotonergic properties.[1] It is clinically used in the treatment of various allergic conditions, such as perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis.[2] Due to its significant serotonin receptor antagonism, it is also used off-label for the management of serotonin syndrome and to stimulate appetite.[2][3] This technical guide provides an in-depth overview of the pharmacodynamics of cyproheptadine, focusing on its mechanism of action, receptor binding profile, and the experimental methodologies used to characterize its activity.
Mechanism of Action
Cyproheptadine exerts its therapeutic effects primarily through competitive antagonism at histamine (B1213489) H1 receptors and serotonin (5-HT) type 2A (5-HT2A) receptors.[3] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central effects such as sedation. Its antiserotonergic activity is particularly notable and contributes to its efficacy in conditions characterized by excessive serotonin activity.[4]
Receptor Binding Profile
The affinity of cyproheptadine hydrochloride for various neurotransmitter receptors has been quantified through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.
| Receptor Subtype | Species | Radioligand | Ki (nM) | pKi | Reference |
| Serotonin Receptors | |||||
| 5-HT2A | Human | [3H]spiperone | 55 | 7.26 | [5] |
| 5-HT2A | Rat | [3H]ketanserin | 1.58 | 8.80 | [5] |
| 5-HT2C | Human | [3H]mesulergine | 1.95 | 8.71 | [5] |
| Histamine Receptors | |||||
| H1 | Human | [3H]mepyramine | - | - | [5] |
| Dopamine Receptors | |||||
| D2 | Human | [3H]spiperone | 112 | 6.95 | [5] |
| Adrenergic Receptors | |||||
| α1A | Human | - | - | - | [5] |
| α1B | Human | - | - | - | [5] |
Note: A specific Ki value for the human H1 receptor was not explicitly found in the provided search results, though it is a primary target.
Signaling Pathways
Cyproheptadine's antagonism of H1 and 5-HT2A receptors interrupts their respective downstream signaling cascades.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Cyproheptadine blocks the initial binding of histamine, thus inhibiting this entire cascade.
Serotonin 5-HT2A Receptor Signaling Pathway
Similar to the H1 receptor, the 5-HT2A receptor is also a Gq/11-coupled GPCR. Its activation by serotonin initiates the same PLC-mediated signaling cascade, leading to increased intracellular calcium and PKC activation. This pathway is implicated in a variety of physiological and pathophysiological processes, including platelet aggregation and smooth muscle contraction. Cyproheptadine's antagonism at this receptor is believed to be responsible for its efficacy in serotonin syndrome and its anti-platelet effects.[3]
Experimental Protocols
The pharmacodynamic properties of cyproheptadine are primarily determined through in vitro assays, including radioligand binding assays and functional assays.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., cyproheptadine) for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, the following are added to each well:
-
A fixed concentration of radioligand (e.g., [3H]mepyramine for H1 receptors).
-
Varying concentrations of the unlabeled test compound (cyproheptadine).
-
The membrane preparation.
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 is determined by plotting the percentage of specific binding against the log concentration of the test compound. The Ki is then calculated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mirtazapine - Wikipedia [en.wikipedia.org]
- 5. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Structural Similarity of Iproheptine to Alkylamines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the structural and potential pharmacological similarities between iproheptine and the broader class of alkylamines. This compound, a secondary aliphatic amine, shares fundamental structural characteristics with simple alkylamines, which are foundational motifs in many physiologically active compounds. This document explores these structural relationships, delves into the general pharmacological properties of alkylamines, and outlines the experimental protocols necessary for the direct comparative analysis of these compounds. While specific quantitative pharmacological data for this compound remains limited in publicly accessible literature, this guide establishes a framework for its investigation based on the known pharmacology of related compounds and standardized experimental procedures.
Introduction
Alkylamines are organic compounds characterized by an amino group (-NH2, -NHR, or -NR2) attached to an alkyl substituent.[1] They are classified as primary, secondary, or tertiary based on the number of alkyl groups bonded to the nitrogen atom.[2] This structural class is of significant interest in pharmacology due to the prevalence of the amine functional group in neurotransmitters and other endogenous signaling molecules. The basic nitrogen atom of an amine can be protonated at physiological pH, enabling ionic interactions with biological targets such as receptors and enzymes.[3]
This compound, with the IUPAC name 6-methyl-N-propan-2-ylheptan-2-amine, is a secondary amine.[4] Its structure consists of a heptane (B126788) backbone with methyl and isopropyl substituents on the amine nitrogen.[4][5] While clinically used as a nasal decongestant, vasoconstrictor, and antihistamine, a detailed public profile of its receptor binding affinities and specific mechanisms of action compared to other alkylamines is not extensively documented.[6][7] This guide aims to bridge this gap by examining its structural characteristics in the context of the alkylamine class and providing the necessary theoretical and practical framework for its further pharmacological characterization.
Structural Comparison: this compound and Simple Alkylamines
The core structural feature shared between this compound and simple alkylamines is the presence of a nitrogen atom bonded to at least one alkyl group. This confers basicity to the molecule and the potential for hydrogen bonding.
This compound:
-
Classification: Secondary amine[4]
-
Key Structural Features:
-
A long, branched alkyl chain (6-methylheptan-2-yl)
-
An isopropyl group attached to the nitrogen atom
-
Simple Alkylamines (for comparison):
-
Methylamine (CH3NH2): A primary amine.
-
Dimethylamine ((CH3)2NH): A secondary amine.
-
Trimethylamine ((CH3)3N): A tertiary amine.
The structural similarity lies in the fundamental secondary amine core of this compound, which it shares with compounds like dimethylamine. However, the significantly larger and more complex alkyl substituents of this compound are expected to profoundly influence its pharmacological profile, including receptor selectivity, binding affinity, and pharmacokinetics, compared to simpler alkylamines.
Pharmacological Considerations and Structure-Activity Relationships (SAR)
The pharmacological activity of alkylamines is diverse and dependent on the nature of the alkyl and any aryl substituents. For instance, many sympathomimetic amines feature a phenethylamine (B48288) core, where an aromatic ring is crucial for activity at adrenergic receptors.[3]
While this compound lacks an aromatic ring, its alkyl structure is known to interact with biological targets. Close structural analogs of this compound, such as octodrine (B1677171) and methylhexanamine, are known to act as norepinephrine (B1679862) and dopamine (B1211576) releasing agents.[6] This suggests that this compound may also modulate monoaminergic systems. Its documented antihistaminic activity implies interaction with histamine (B1213489) receptors.[6]
A general principle in the structure-activity relationship of amines is that the nature of the substituents on the nitrogen atom and the overall lipophilicity of the molecule are key determinants of receptor affinity and selectivity. The branched alkyl chains of this compound likely contribute to its specific interactions within the binding pockets of its target receptors.
Due to the lack of specific quantitative data for this compound, the following table provides binding affinities for cyproheptadine, a structurally distinct antihistamine with antiserotonergic properties, to illustrate the type of data required for a comprehensive pharmacological profile.[8]
| Receptor Subtype | Ligand | Ki (nM) |
| Serotonin 5-HT1A | Cyproheptadine | 50–59 |
| Serotonin 5-HT1B | Cyproheptadine | 1,600 |
| Serotonin 5-HT1D | Cyproheptadine | 670 |
| Serotonin 5-HT1E | Cyproheptadine | 1,500 |
| Table 1: Example Receptor Binding Affinity Data for Cyproheptadine.[8] This data is provided as a template for the type of quantitative information needed for a thorough comparison. |
Postulated Signaling Pathways
Based on its known pharmacological effects as a decongestant (vasoconstriction) and antihistamine, this compound is likely to modulate signaling pathways associated with adrenergic and histaminic receptors.
Adrenergic Signaling (Postulated for Vasoconstrictor Effect): As a sympathomimetic, this compound may directly or indirectly activate alpha-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction. This would likely involve Gq-protein coupling, activation of phospholipase C (PLC), and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium and muscle contraction.
Histamine H1 Receptor Signaling (Postulated for Antihistamine Effect): As a histamine H1 receptor antagonist, this compound would block the binding of histamine to its receptor. The H1 receptor is also a Gq-protein coupled receptor, and its blockade by this compound would inhibit the downstream signaling cascade described above, thereby preventing the inflammatory effects of histamine.
Experimental Protocols for Pharmacological Characterization
To quantitatively assess the structural and pharmacological similarities between this compound and other alkylamines, standardized in vitro assays are essential. A foundational method for this is the radioligand binding assay.
Radioligand Binding Assay (General Protocol)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound or other alkylamines) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cell lines expressing the target receptor (e.g., adrenergic or histamine receptors).
-
Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors, [3H]-pyrilamine for H1 histamine receptors).
-
Test Compounds: this compound and a panel of structurally related alkylamines.
-
Assay Buffer: Buffer appropriate for the receptor system (e.g., Tris-HCl with cofactors).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.[9]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of a known unlabeled ligand for the target receptor.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.[9]
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[9]
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Conclusion
This compound, as a secondary alkylamine, shares fundamental structural properties with a broad class of pharmacologically active compounds. While its clinical use as a decongestant and antihistamine suggests interactions with adrenergic and histamine receptors, a detailed comparative analysis of its receptor binding profile against other simple and complex alkylamines is lacking in the public domain. This technical guide provides the structural context, outlines the likely signaling pathways involved in its action, and presents a detailed experimental protocol for the direct pharmacological characterization of this compound and related compounds. The data generated from such studies would be invaluable for a deeper understanding of the structure-activity relationships within this chemical class and could guide the development of novel therapeutics with improved selectivity and efficacy.
References
- 1. byjus.com [byjus.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. Structure-Function of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H25N | CID 19917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, (S)- | C11H25N | CID 38988589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound [med.iiab.me]
- 8. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
In Vitro Antihistaminic Activity of Cyproheptadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproheptadine (B85728) is a first-generation antihistamine that exhibits potent antagonism at the histamine (B1213489) H1 receptor.[1][2][3][4] In addition to its antihistaminic properties, it also displays anticholinergic and antiserotonergic activities.[1][4][5] This technical guide provides an in-depth overview of the in vitro antihistaminic activity of cyproheptadine, focusing on its interaction with the H1 receptor. The guide details its binding affinity, the signaling pathways it modulates, and the experimental protocols used to characterize its activity. All quantitative data are presented in structured tables, and key biological and experimental processes are visualized using diagrams.
Quantitative Analysis of In Vitro Antihistaminic Activity
The antihistaminic efficacy of cyproheptadine has been quantified through various in vitro assays, primarily focusing on its binding affinity for the histamine H1 receptor and its functional inhibition of histamine-induced cellular responses.
Histamine H1 Receptor Binding Affinity
The binding affinity of cyproheptadine to the human histamine H1 receptor is a key indicator of its antihistaminic potency. This is typically determined through competitive radioligand binding assays. The affinity is expressed as the inhibition constant (Ki), dissociation constant (Kd), or the logarithmic form pKi.
| Parameter | Value | Cell Line | Radioligand | Reference |
| pKi | 9.5 | HEK293T | [³H]mepyramine | [6] |
| pKi | 9.37 | Not Specified | [³H]Pyrilamine | [7] |
| Ki | 0.43 nM | Not Specified | [³H]Pyrilamine | [7] |
| pKi | 10.2 | Not Specified | Not Specified | [7] |
| pKd | 5.27 | Not Specified | Not Specified | [7] |
| Kd | 5400 nM | Not Specified | Not Specified | [7] |
Histamine H1 Receptor Binding Kinetics
The kinetics of cyproheptadine binding to the H1 receptor, including its association and dissociation rates, provide insights into the duration of its action.
| Parameter | Value | Cell Line | Method | Reference |
| Association Rate (k_on) | (60 ± 10) x 10⁶ M⁻¹min⁻¹ | HEK293T | [³H]mepyramine competitive association assay | [6] |
| Residence Time (RT) | 104 min | HEK293T | [³H]mepyramine competitive association assay | [6] |
Note: The dissociation rate (k_off) can be calculated from the residence time (RT = 1/k_off).
Signaling Pathways and Mechanism of Action
Cyproheptadine exerts its antihistaminic effects by acting as an inverse agonist at the histamine H1 receptor.[8] This means that it not only blocks the binding of histamine but also reduces the receptor's basal, constitutive activity.[8]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by histamine, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[8][9] This increase in intracellular calcium is a key event in mediating the cellular responses to histamine. Cyproheptadine blocks this cascade by preventing the initial activation of the H1 receptor by histamine.
References
- 1. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 2. Cyproheptadine causes apoptosis and decreases inflammation by disrupting thiol/disulfide balance and enhancing the levels of SIRT1 in C6 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 5. Cyproheptadine (Cyproheptadine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Iproheptine: A Technical Examination of its Anticholinergic and Antihistamine-like Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the anticipated anticholinergic and antihistamine-like effects of Iproheptine. Due to a lack of publicly available, quantitative pharmacological data specific to this compound, this guide utilizes data and methodologies from studies of the structurally and pharmacologically similar first-generation antihistamine, Cyproheptadine, as a surrogate to illustrate the expected profile and the experimental approaches for its characterization.
Executive Summary
This compound (N-isopropyl-1,5-dimethylhexylamine) is a compound with recognized antihistamine properties. As a first-generation antihistamine, it is anticipated to exhibit significant anticholinergic (antimuscarinic) effects, a characteristic feature of this drug class. These dual activities stem from its ability to act as an antagonist at both histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors. This technical guide outlines the theoretical framework for this compound's mechanism of action, presents illustrative quantitative data from its analogue Cyproheptadine, details the experimental protocols for assessing these activities, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanisms of Action
Antihistamine Effects: H1 Receptor Antagonism
This compound's antihistamine effects are presumed to be mediated through competitive antagonism of the histamine H1 receptor. Histamine, a key mediator in allergic and inflammatory responses, elicits its effects by binding to H1 receptors on various cell types, including smooth muscle and endothelial cells. This interaction activates the Gq/11 G-protein signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in physiological responses such as smooth muscle contraction and increased vascular permeability. As a competitive antagonist, this compound is expected to bind to the H1 receptor without activating it, thereby preventing histamine from binding and initiating this signaling cascade.
Anticholinergic Effects: Muscarinic Receptor Antagonism
The anticholinergic properties of first-generation antihistamines like this compound arise from their ability to block muscarinic acetylcholine receptors (mAChRs). Acetylcholine (ACh) is a primary neurotransmitter of the parasympathetic nervous system, and its binding to muscarinic receptors (M1-M5) mediates a wide range of physiological functions. Similar to H1 receptors, M1, M3, and M5 receptors couple to Gq/11 proteins and activate the PLC-IP3-DAG pathway. M2 and M4 receptors, on the other hand, couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound's antagonism at these receptors would inhibit the physiological effects of acetylcholine, leading to characteristic anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.
Quantitative Pharmacological Data (Illustrative)
The following tables summarize quantitative data for Cyproheptadine, which is expected to have a pharmacological profile similar to this compound.
Table 1: Muscarinic Receptor Functional Antagonism of Cyproheptadine
| Receptor Subtype | Preparation | Agonist | Parameter | Value | Reference |
| M1 | Rabbit vas deferens (ganglionic) | McN-A-343 | pA2 | 7.99 | [1] |
| M2 | Rabbit vas deferens (cardiac) | Arecoline | pA2 | 8.02 | [1] |
| M3 | Guinea-pig ileum (smooth muscle) | Carbachol (B1668302) | pA2 | 8.00 | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Histamine H1 Receptor Binding Affinity of Cyproheptadine (Illustrative Ki)
| Receptor | Ligand | Parameter | Value (nM) |
| Histamine H1 | Cyproheptadine | Ki | ~1-10 |
Note: Specific Ki values for Cyproheptadine at the H1 receptor can vary between studies and experimental conditions. This value represents a typical range for a potent first-generation antihistamine.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticholinergic and antihistamine effects of compounds like this compound.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of Iproheptadine for histamine H1 and muscarinic receptors.
Methodology:
-
Membrane Preparation:
-
Human embryonic kidney (HEK293) cells recombinantly expressing the human histamine H1 receptor or one of the five human muscarinic receptor subtypes (M1-M5) are cultured and harvested.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in assay buffer.
-
-
Binding Assay:
-
A fixed concentration of a specific radioligand (e.g., [3H]mepyramine for H1 receptors, [3H]N-methylscopolamine for muscarinic receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled antagonist (e.g., diphenhydramine (B27) for H1, atropine (B194438) for muscarinic receptors).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays for Antagonist Potency
Objective: To determine the functional potency (e.g., pA2, IC50) of this compound as an antagonist at H1 and muscarinic receptors.
Methodology (Isolated Tissue Bath):
-
Tissue Preparation:
-
For H1 receptor antagonism, a segment of guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
For muscarinic receptor antagonism, a similar preparation of guinea pig ileum or trachea can be used.
-
The tissue is connected to an isometric force transducer to record contractions.
-
-
Functional Assay:
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to an appropriate agonist (e.g., histamine for H1, carbachol for muscarinic receptors) is generated to establish a baseline response.
-
The tissue is then washed and incubated with a fixed concentration of this compound for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound.
-
This process is repeated with increasing concentrations of this compound.
-
-
Data Analysis:
-
The rightward shift in the agonist concentration-response curve caused by this compound is measured.
-
A Schild plot analysis can be performed by plotting the log(concentration ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of this plot provides the pA2 value.
-
Alternatively, the IC50 value for the inhibition of agonist-induced contraction can be calculated.
-
Visualizations
Signaling Pathways
Caption: Gq/11-coupled signaling pathways for H1 and M1/M3/M5 receptors.
Experimental Workflow
Caption: Workflow for determining receptor affinity and functional potency.
Conclusion
This compound is expected to function as a potent antagonist at both histamine H1 and muscarinic acetylcholine receptors, consistent with its classification as a first-generation antihistamine. This dual activity underlies both its therapeutic efficacy in allergic conditions and its characteristic anticholinergic side-effect profile. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of these pharmacological properties. Further studies are required to generate specific binding and functional data for this compound to definitively characterize its receptor interaction profile.
References
Iproheptine: A Review of Its Discovery and Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iproheptine, a synthetic compound with vasoconstrictive and antihistaminic properties, has a history rooted in mid-20th century pharmaceutical research. First described in the scientific literature in 1960 and patented in 1962, it has been marketed in Japan as a nasal decongestant under the brand names Metron and Susat.[1] This technical guide provides a comprehensive overview of the available scientific and historical data on the discovery and development of this compound, with a focus on its chemical synthesis, pharmacological profile, and clinical applications. Due to the limited availability of detailed early research data, this guide synthesizes the known information and highlights areas where data is scarce.
Introduction
This compound, chemically known as N-isopropyl-1,5-dimethylhexylamine or N-isopropyloctodrine, is a sympathomimetic amine that has been used as a topical nasal decongestant.[1] Its development occurred during a period of intense research into synthetic amines for various therapeutic applications. This document aims to provide a detailed account of its history, from its initial synthesis to its pharmacological characterization and clinical use.
Discovery and History
The first scientific description of this compound appeared in 1960, followed by a patent in 1962.[1] It was subsequently marketed in Japan as an over-the-counter nasal decongestant.[1] Preclinical studies conducted in the 1960s characterized its pharmacological effects, describing it as a vasoconstrictor and antihistamine.[1]
Chemical Synthesis and Properties
While the original patent from 1962 would contain the definitive synthesis protocol, specific details of the industrial synthesis of this compound are not widely published in publicly accessible literature. The synthesis of similar alkylamines typically involves the reductive amination of a corresponding ketone or an alkylation of an amine.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 6-methyl-N-propan-2-ylheptan-2-amine |
| Other Names | N-isopropyl-1,5-dimethylhexylamine, N-isopropyloctodrine |
| Brand Names | Metron, Susat |
| CAS Number | 13946-02-6 |
| Chemical Formula | C11H25N |
| Molar Mass | 171.328 g·mol−1 |
Pharmacology
This compound's pharmacological activity is primarily attributed to its vasoconstrictor and antihistamine effects.[1]
Pharmacodynamics
Preclinical studies in the 1960s revealed that this compound possesses anticholinergic and antihistamine-like effects that were more potent than those of ephedrine (B3423809).[1] It was also noted to have hypotensive and cardiac inhibitive actions, distinguishing it from other sympathomimetic amines.[1] The drug produces bronchodilation, vasoconstriction, and hemostasis in a manner similar to ephedrine or methoxyphenamine.[1] Interestingly, its effects on blood vessels, pupils, and saliva secretion were reported to be very weak.[1]
Close analogs of this compound, such as methylhexanamine and tuaminoheptane, are known to act as norepinephrine (B1679862) and/or dopamine (B1211576) releasing agents by interacting with monoamine transporters.[1] This mechanism is thought to underlie their sympathomimetic and stimulant effects.[1] While not explicitly stated for this compound, a similar mechanism of action is plausible.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion, are not extensively documented in the available literature.
Experimental Protocols
Signaling Pathways
The precise signaling pathways through which this compound exerts its effects have not been elucidated in detail in the available literature. However, based on its classification as a sympathomimetic amine and its vasoconstrictive properties, it is likely to interact with adrenergic receptors. Its antihistamine effects would be mediated by histamine (B1213489) receptors.
Clinical Use and Availability
This compound has been marketed as a nasal decongestant in Japan and is available over-the-counter.[1] Its primary clinical application is for the relief of nasal congestion.
Conclusion
This compound is a sympathomimetic amine with a history of use as a nasal decongestant. While its initial discovery and pharmacological characterization date back to the 1960s, detailed technical information regarding its synthesis, pharmacokinetics, and molecular mechanisms of action is not extensively available in the public domain. This guide provides a summary of the known information, highlighting the need for further research to fully elucidate the properties of this compound. The provided diagrams for experimental workflow and signaling pathways are based on general pharmacological principles and the limited available data on this compound.
References
An In-depth Technical Guide to the Vascular and Pupillary Effects of Cyproheptadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyproheptadine (B85728), a first-generation antihistamine, exhibits a complex pharmacological profile characterized by potent antagonism of histamine (B1213489) H1, serotonin (B10506) (5-HT), and muscarinic acetylcholine (B1216132) receptors. These interactions result in significant physiological effects on the vascular system and pupillary function. This technical guide provides a comprehensive overview of these effects, synthesizing available quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways involved.
Effects on Blood Vessels
Cyproheptadine primarily induces vasodilation, leading to a potential decrease in blood pressure (hypotension). This effect is a composite of its antagonism at H1 histamine and 5-HT2A serotonin receptors on vascular smooth muscle cells.
Quantitative Data
While extensive quantitative data from large-scale clinical trials in adults specifically measuring the hemodynamic effects of cyproheptadine are limited, case reports and preclinical studies provide valuable insights.
| Parameter | Subject | Dosage | Observed Effect | Citation |
| Systolic Blood Pressure | 20-month-old male with central hypertension | 1 mg, twice daily | Median systolic pressure dropped from 128 mmHg to 118 mmHg (p < 0.0001). | [1] |
| Blood Pressure | Normotensive rats (intracerebroventricular administration) | 10 µg | Increased basal blood pressure. | [2] |
| Cardiovascular Effects | General | Therapeutic doses | More commonly associated with hypotension rather than hypertension. Can lead to vasodilation and a decrease in blood pressure. | [3] |
Note: The observed increase in basal blood pressure in the animal study with intracerebroventricular administration suggests a complex central nervous system-mediated effect that may differ from the peripheral effects that cause vasodilation.
Experimental Protocols
1.2.1. In Vivo Assessment of Vascular Effects in Humans: Forearm Blood Flow (FBF) Measurement
This technique is a standard method for assessing the direct effects of vasoactive drugs on the peripheral vasculature in a clinical research setting.
-
Principle: Venous occlusion plethysmography is used to measure changes in forearm volume, which reflects arterial inflow. An increase in FBF at a constant blood pressure indicates vasodilation.
-
Procedure:
-
A strain gauge is placed around the widest part of the forearm to measure changes in circumference.
-
A cuff is placed around the upper arm and inflated to a pressure that occludes venous return without affecting arterial inflow (typically 40-50 mmHg).
-
The rate of increase in forearm volume, measured by the strain gauge, is recorded to determine blood flow.
-
A baseline FBF is established.
-
Cyproheptadine or a placebo is administered (often via intrabrachial artery infusion to localize the effect).
-
FBF is measured at regular intervals to determine the drug's effect on vascular tone.
-
-
Data Analysis: Changes in FBF are calculated as a percentage change from baseline or as absolute values. Vascular resistance can be calculated by dividing mean arterial pressure by FBF.
1.2.2. In Vitro Assessment of Vascular Effects: Isolated Blood Vessel Studies
This method allows for the direct examination of a drug's effect on vascular smooth muscle in a controlled environment.
-
Principle: Segments of arteries or veins are mounted in an organ bath, and changes in their contractile force are measured in response to drug administration.
-
Procedure:
-
Blood vessels (e.g., rat aorta, human arteries) are dissected and cut into rings.
-
The rings are mounted between two hooks in an organ bath filled with a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at a constant temperature (37°C).
-
One hook is fixed, and the other is connected to a force transducer to record isometric tension.
-
The vessel rings are brought to a stable baseline tension.
-
A vasoconstrictor (e.g., phenylephrine, serotonin, histamine) is added to induce contraction.
-
Once a stable contraction is achieved, cumulative concentrations of cyproheptadine are added to assess its relaxant effect.
-
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-induced contraction.
Signaling Pathways
Cyproheptadine-induced vasodilation is primarily mediated by the blockade of H1 histamine and 5-HT2A serotonin receptors on vascular smooth muscle cells.
1.3.1. Histamine H1 Receptor Antagonism
Histamine binding to H1 receptors on vascular smooth muscle typically causes vasoconstriction through the Gq/11 protein-phospholipase C (PLC) pathway. By blocking this receptor, cyproheptadine prevents this signaling cascade.[4][5][6]
Caption: Cyproheptadine blocks H1 receptor-mediated vasoconstriction.
1.3.2. Serotonin 5-HT2A Receptor Antagonism
Serotonin (5-HT) is a potent vasoconstrictor that acts on 5-HT2A receptors in vascular smooth muscle. Cyproheptadine's antagonism of these receptors contributes to its vasodilatory effect.[7][8][9]
References
- 1. qscience.com [qscience.com]
- 2. Use of cyproheptadine hydrochloride (HCl) to reduce neuromuscular hypertonicity in stroke survivors: A Randomized Trial: Reducing Hypertonicity in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. 5-hydroxytryptamine and its receptors in systemic vascular walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin - Wikipedia [en.wikipedia.org]
- 9. Figure 10 from Molecular interactions of serotonin (5-HT) and endothelin-1 in vascular smooth muscle cells: in vitro and ex vivo analyses. | Semantic Scholar [semanticscholar.org]
Preclinical Pharmacology of Cyproheptadine: An In-depth Technical Guide
A Note on Nomenclature: Initial searches for "Iproheptine" yielded limited preclinical data. It is highly probable that this was a misspelling of "Cyproheptadine," a structurally related and well-researched compound. This guide will focus on the extensive preclinical pharmacology of Cyproheptadine (B85728).
Introduction
Cyproheptadine is a first-generation antihistamine and serotonin (B10506) antagonist with a broad pharmacological profile. It is utilized in the treatment of allergic reactions, and off-label for appetite stimulation and the management of serotonin syndrome. This technical guide provides a comprehensive overview of the preclinical pharmacology of Cyproheptadine, focusing on its receptor binding profile, functional activity, and in vivo efficacy. The information presented is intended for researchers, scientists, and drug development professionals.
Receptor Binding Affinity
Cyproheptadine exhibits a high affinity for a variety of receptors, which contributes to its diverse pharmacological effects. The following table summarizes the in vitro binding affinities (Ki) of Cyproheptadine for various human and rat receptors, as determined by radioligand binding assays.
| Receptor Subtype | Species | Ki (nM) | Reference |
| Serotonin Receptors | |||
| 5-HT1A | Human | 50 - 59 | [1] |
| 5-HT2A | Rat (Cerebral Cortex) | 1.58 (pKi 8.80 ± 0.11) | [2] |
| 5-HT2B | Rat (Stomach Fundus) | 0.72 (pA2 9.14 ± 0.25) | [2] |
| 5-HT2C | Pig (Choroidal Plexus) | 1.95 (pKi 8.71 ± 0.08) | [2] |
| Histamine (B1213489) Receptors | |||
| H1 | Human | Data not explicitly found in searches | |
| Muscarinic Receptors | |||
| M1 (ganglionic) | Rabbit (Vas Deferens) | 10.23 (pA2 7.99) | [3] |
| M2 (cardiac) | Rabbit (Vas Deferens) | 9.55 (pA2 8.02) | [3] |
| M3 (smooth muscle) | Guinea-Pig (Ileum) | 9.77 (pA2 8.01) | [3] |
| Adrenergic Receptors | |||
| α2B | Human | 17 | [4] |
| α2C | Human | 185 | [4] |
| Dopamine Receptors | |||
| D1 | Human | 79 | [4] |
Functional Activity
The functional activity of Cyproheptadine has been characterized in various in vitro assays, demonstrating its antagonist properties at serotonin and histamine receptors.
| Assay Type | Target | Cell Line/Tissue | Species | Potency (IC50/EC50/pA2) | Efficacy (Emax) | Reference |
| Calcium Mobilization | H1 Receptor | Human Bronchial Smooth Muscle Cells | Human | Specific IC50 for Cyproheptadine not found, but histamine EC50 is ~3 µM | Not specified | [5] |
| Functional Antagonism | 5-HT2B Receptor | Rat Stomach Fundus | Rat | pA2 = 9.14 ± 0.25 | Not applicable for antagonist | [2] |
| Functional Antagonism | Muscarinic M1, M2, M3 Receptors | Rabbit Vas Deferens, Guinea-Pig Ileum | Rabbit, Guinea-Pig | pA2 = 7.99 - 8.02 | Not applicable for antagonist | [3] |
In Vivo Pharmacology
Preclinical in vivo studies have demonstrated the effects of Cyproheptadine in various animal models, correlating with its clinical applications.
| Animal Model | Effect | Species | Dosage | Route of Administration | Reference |
| LLC1 Syngeneic Lung Cancer Model | Decreased growth of subcutaneous tumors | Mouse | Not specified | Not specified | [6] |
| Non-small Cell Lung Cancer Metastasis Model | Decreased number of metastatic nodules in the lungs | Mouse | Not specified | Not specified | [6] |
| Alcohol Preference Model | Reverses preference to alcohol and induces alcohol aversion (in combination with Prazosin) | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Radioligand Binding Assay (General Protocol for Serotonin Receptors)
This protocol provides a general framework for determining the binding affinity of Cyproheptadine to serotonin receptors. Specific parameters may need to be optimized for each receptor subtype.
Figure 1: Workflow for a typical radioligand binding assay.
Protocol Steps:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a suitable buffer. The homogenate is subjected to differential centrifugation to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in assay buffer.
-
Assay Incubation: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Cyproheptadine). Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand is washed away.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of Cyproheptadine that inhibits 50% of the specific radioligand binding. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]
Calcium Mobilization Assay (General Protocol for H1 Receptors)
This protocol outlines a general method for assessing the functional antagonist activity of Cyproheptadine at Gq-coupled receptors like the histamine H1 receptor.
Figure 2: Workflow for a calcium mobilization assay.
Protocol Steps:
-
Cell Culture and Plating: Cells stably or transiently expressing the histamine H1 receptor are cultured and plated in a 96-well microplate.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which enters the cells and is cleaved to its active form.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a fluorescence microplate reader. Varying concentrations of Cyproheptadine (the antagonist) are added to the wells, followed by a fixed concentration of histamine (the agonist) to stimulate the H1 receptors.
-
Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each well. The data are normalized and plotted against the concentration of Cyproheptadine to generate a dose-response curve and calculate the IC50 value, representing the concentration of Cyproheptadine that inhibits 50% of the histamine-induced calcium mobilization.[5][9]
Signaling Pathways
Cyproheptadine exerts its effects by antagonizing the signaling pathways of histamine and serotonin receptors. The following diagram illustrates the Gq-coupled signaling pathway of the histamine H1 receptor, which is inhibited by Cyproheptadine.
Figure 3: Histamine H1 receptor signaling pathway and its inhibition by Cyproheptadine.
Conclusion
The preclinical pharmacological profile of Cyproheptadine is characterized by its high affinity and antagonist activity at multiple receptors, most notably histamine H1 and various serotonin receptor subtypes. This multi-target engagement underlies its diverse therapeutic applications. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with Cyproheptadine and related compounds. Further research is warranted to fully elucidate the molecular mechanisms underlying its various in vivo effects.
References
- 1. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alcohol Use Disorder Clinical Trial Pipeline Expands as 20+ Companies Driving Innovation in the Therapeutics | DelveInsight [barchart.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
Iproheptine: An N-Isopropyl Derivative of Octodrine - A Technical Whitepaper
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive analysis of Iproheptine, the N-isopropyl derivative of the sympathomimetic amine Octodrine (also known as Dimethylhexylamine or DMHA). Due to the limited availability of direct experimental data on this compound, this paper establishes a foundational understanding of the compound through a detailed examination of its parent molecule, Octodrine. The guide outlines the chemical properties of both compounds, proposes a viable synthesis protocol for this compound, and discusses its predicted pharmacological profile based on established structure-activity relationships of sympathomimetic amines. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology who are interested in the potential properties and synthesis of novel stimulant compounds.
Introduction
This compound (N-isopropyl-1,5-dimethylhexylamine) is a secondary amine and a structural derivative of Octodrine, a compound that has been investigated for its sympathomimetic, vasoconstrictor, and local anesthetic properties.[1] Octodrine itself has a history of use in nasal decongestants and has more recently appeared in dietary supplements, leading to regulatory scrutiny.[1][2] The addition of an N-isopropyl group to the primary amine of Octodrine is expected to modulate its pharmacological activity, potentially altering its receptor affinity, potency, and metabolic stability. This whitepaper aims to consolidate the known information about Octodrine and extrapolate the likely characteristics of this compound, providing a theoretical framework for future research.
Chemical and Physical Properties
Quantitative data for this compound is sparse in publicly available literature. The following tables summarize the known properties of this compound and its parent compound, Octodrine, for comparative analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-methyl-N-propan-2-ylheptan-2-amine | PubChem |
| Molecular Formula | C11H25N | PubChem |
| Molecular Weight | 171.32 g/mol | PubChem |
| CAS Number | 13946-02-6 | PubChem |
| Appearance | Colorless liquid (predicted) | - |
| Odor | Ichthyic, ammoniacal (predicted) | - |
Table 2: Chemical and Physical Properties of Octodrine
| Property | Value | Source |
| IUPAC Name | 6-methylheptan-2-amine | PubChem |
| Other Names | Dimethylhexylamine (DMHA), 2-Amino-6-methylheptane | [2] |
| Molecular Formula | C8H19N | [1] |
| Molecular Weight | 129.24 g/mol | [1] |
| CAS Number | 543-82-8 | [1] |
| Side Effects | Hypertension, dyspnea, hyperthermia | [1][3] |
Synthesis of this compound from Octodrine
A plausible and efficient method for the synthesis of this compound from Octodrine is through reductive amination. This process involves the reaction of the primary amine (Octodrine) with a ketone (acetone) to form an imine intermediate, which is then reduced to the desired secondary amine (this compound).
Proposed Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve Octodrine (1 equivalent) in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Imine Formation: Add acetone (B3395972) (1.1 equivalents) to the solution. If necessary, a mild acid catalyst can be used to facilitate imine formation. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting materials and the formation of the imine intermediate.
-
Reduction: Once imine formation is complete, introduce a reducing agent. Sodium borohydride (B1222165) (NaBH4) or sodium cyanobohydride (NaBH3CN) are commonly used for this transformation.[4] The reducing agent should be added portion-wise at a controlled temperature (e.g., 0°C to room temperature) to manage the exothermic reaction.
-
Workup: After the reaction is complete, quench any remaining reducing agent by the careful addition of water or a dilute acid. Extract the product into an organic solvent.
-
Purification: The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.
Predicted Pharmacology and Mechanism of Action
Direct pharmacological studies on this compound are not currently available. However, based on the known pharmacology of Octodrine and the principles of structure-activity relationships for sympathomimetic amines, a predicted pharmacological profile can be constructed.
Predicted Mechanism of Action
Octodrine is known to act as a central nervous system stimulant, increasing the levels of dopamine (B1211576) and noradrenaline.[2][5] It is believed to exert its effects as an alpha-adrenergic agonist.[2][6] this compound, as a derivative, is expected to share this mechanism of action, acting as a sympathomimetic agent by interacting with adrenergic receptors. The N-isopropyl group may influence its selectivity and affinity for different adrenergic receptor subtypes.
Structure-Activity Relationship (SAR) Analysis
The addition of an N-alkyl group to a sympathomimetic amine can have several effects on its pharmacological profile:[7][8]
-
Receptor Selectivity: Increasing the bulk of the N-substituent generally decreases alpha-adrenergic activity and increases beta-adrenergic activity.[9] Therefore, this compound may exhibit a different ratio of alpha- to beta-adrenergic agonism compared to Octodrine.
-
Potency: N-alkylation can either increase or decrease potency depending on the specific receptor subtype and the nature of the alkyl group.
-
Metabolism: The N-isopropyl group may alter the metabolic profile of the molecule, potentially making it more or less susceptible to enzymes such as monoamine oxidase (MAO).
Hypothetical Experimental Characterization
For a novel compound like this compound, a systematic experimental workflow would be necessary to determine its pharmacological and toxicological profile.
Proposed Experimental Workflow
-
In Vitro Receptor Binding Assays: To determine the affinity of this compound for a panel of adrenergic and other relevant receptors. This would provide Ki values for comparison with Octodrine and other standard compounds.
-
In Vitro Functional Assays: To assess the functional activity of this compound at its target receptors (e.g., cAMP accumulation assays for beta-adrenergic receptors). This would determine whether it acts as an agonist, antagonist, or partial agonist, and establish its potency (EC50) and efficacy.
-
In Vivo Animal Studies: To evaluate the physiological effects of this compound, including its impact on blood pressure, heart rate, and central nervous system activity.[10]
-
Toxicology Studies: To determine the acute toxicity (e.g., LD50) and potential for long-term adverse effects.[10]
-
Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Conclusion
This compound represents an unexplored derivative of the known stimulant Octodrine. While direct experimental data remains elusive, a theoretical profile can be constructed based on its chemical structure and the established pharmacology of related compounds. The addition of an N-isopropyl group is likely to alter its adrenergic receptor selectivity and overall pharmacological profile. The proposed synthesis via reductive amination offers a straightforward route to obtaining this compound for future research. The experimental workflows outlined in this paper provide a roadmap for the systematic characterization of this compound's pharmacodynamic and pharmacokinetic properties. Further research is warranted to validate these predictions and fully elucidate the therapeutic and toxicological profile of this novel compound.
References
- 1. Octodrine - Wikipedia [en.wikipedia.org]
- 2. Octodrine: New Questions and Challenges in Sport Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octodrine: New Questions and Challenges in Sport Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. A structure-activity study of sympathomimetic amines on the beta-adrenoreceptors of guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3(a) Discuss the structure-activity relationship (SAR) of sympathomimetic.. [askfilo.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for a Novel Iproheptine Hydrochloride Nasal Spray Formulation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a hypothetical formulation of Iproheptine Hydrochloride nasal spray. This document is intended for research and development purposes only, providing a scientifically grounded framework based on the known properties of this compound and established principles of nasal drug delivery. All experimental work should be conducted in accordance with institutional and regulatory guidelines.
Introduction
This compound is a compound with vasoconstrictor and antihistamine properties, making it a promising candidate for the local treatment of nasal congestion and allergic rhinitis.[1] The development of a nasal spray formulation for this compound hydrochloride offers the potential for rapid onset of action, targeted delivery to the nasal mucosa, and reduced systemic side effects compared to oral administration. These application notes provide a comprehensive guide to a proposed formulation, along with detailed protocols for its preparation, characterization, and preclinical evaluation.
The proposed formulation is a sterile, isotonic, aqueous solution of this compound hydrochloride, buffered to a pH compatible with the nasal cavity to ensure patient comfort and optimize drug stability and absorption.[2][3][4] The formulation includes viscosity-enhancing and mucoadhesive agents to prolong residence time in the nasal cavity, thereby enhancing therapeutic efficacy.[5]
Proposed Mechanism of Action
This compound hydrochloride is postulated to exert its therapeutic effects in the nasal mucosa through a dual mechanism of action:
-
Antihistamine Effect: By competitively blocking histamine (B1213489) H1 receptors on nasal epithelial and endothelial cells, this compound can mitigate the symptoms of allergic rhinitis, such as sneezing, itching, and rhinorrhea.
-
Vasoconstrictor Effect: this compound's vasoconstrictor properties are expected to reduce blood flow to the nasal turbinates, leading to a decrease in mucosal swelling and alleviation of nasal congestion.
Data Presentation: Proposed Formulation and Physicochemical Properties
The following tables summarize the proposed composition of the this compound Hydrochloride nasal spray and its target physicochemical properties.
Table 1: Proposed this compound Hydrochloride Nasal Spray Formulation
| Component | Function | Concentration (% w/v) |
| This compound Hydrochloride | Active Pharmaceutical Ingredient | 0.5 |
| Sodium Chloride | Tonicity-adjusting agent[6] | 0.65 |
| Dibasic Sodium Phosphate (B84403) | Buffering agent[7] | 0.25 |
| Monobasic Sodium Phosphate | Buffering agent[7] | 0.10 |
| Hydroxypropyl Methylcellulose (B11928114) | Viscosity enhancer/Mucoadhesive[6] | 0.3 |
| Benzalkonium Chloride | Preservative | 0.01 |
| Purified Water | Solvent[7] | q.s. to 100 |
Table 2: Target Physicochemical Properties of the Formulation
| Parameter | Target Value | Rationale |
| pH | 6.0 - 6.5 | Optimal for nasal comfort and drug stability.[2][3][8] |
| Osmolality (mOsm/kg) | 250 - 350 | Isotonic to minimize nasal irritation.[9] |
| Viscosity (cP at 25°C) | 15 - 25 | Enhances retention time in the nasal cavity.[4][10] |
| Appearance | Clear, colorless solution |
Experimental Protocols
The following protocols outline the methodologies for the preparation and characterization of the this compound Hydrochloride nasal spray.
Preparation of this compound Hydrochloride Nasal Spray
-
Buffer Preparation: Dissolve dibasic sodium phosphate and monobasic sodium phosphate in approximately 80% of the final volume of purified water.
-
Addition of Excipients: While stirring, add and dissolve sodium chloride.
-
Incorporation of Viscosity Enhancer: Slowly disperse hydroxypropyl methylcellulose into the solution and stir until a homogenous solution is formed.
-
Addition of Active Ingredient: Dissolve this compound hydrochloride in the solution.
-
Addition of Preservative: Add benzalkonium chloride to the solution and mix thoroughly.
-
Final Volume Adjustment: Add purified water to reach the final volume and mix until the solution is uniform.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter.
-
Packaging: Aseptically fill the sterile solution into appropriate nasal spray bottles.
Physicochemical Characterization
-
pH Measurement: Determine the pH of the formulation at room temperature using a calibrated pH meter.[2]
-
Viscosity Measurement: Measure the viscosity of the formulation using a rotational viscometer at 25°C.[4]
-
Osmolality Measurement: Determine the osmolality of the formulation using a freezing point depression osmometer.
In Vitro Performance Testing
-
Droplet Size Distribution:
-
Spray Pattern and Plume Geometry:
-
In Vitro Drug Release:
-
Use a Franz diffusion cell system with a synthetic membrane.
-
Apply a known volume of the nasal spray formulation to the donor compartment.
-
Sample the receptor medium at predetermined time intervals and analyze for this compound hydrochloride concentration using a validated analytical method (e.g., HPLC).
-
Preclinical Evaluation
-
Animal Model: A validated animal model of nasal congestion, such as the histamine- or compound 48/80-induced nasal congestion model in guinea pigs or dogs, can be utilized.[16][17]
-
Efficacy Assessment:
-
Induce nasal congestion in the animal model.
-
Administer the this compound hydrochloride nasal spray intranasally.
-
Measure changes in nasal airway resistance or nasal cavity volume using appropriate techniques (e.g., rhinomanometry or acoustic rhinometry).
-
-
Safety Assessment:
-
Conduct a local tolerance study in a suitable animal model (e.g., rabbit) to evaluate for any signs of nasal irritation or mucosal damage following repeated administration.
-
Perform histopathological examination of the nasal mucosa.
-
Conclusion
These application notes provide a foundational framework for the development of a novel this compound hydrochloride nasal spray. The proposed formulation is designed to be safe, effective, and patient-compliant. The detailed protocols for preparation and characterization will enable researchers to systematically evaluate and optimize the formulation. Successful preclinical evaluation based on these protocols will be a critical step towards the clinical development of this promising therapeutic agent for the management of nasal congestion and allergic rhinitis.
References
- 1. scispace.com [scispace.com]
- 2. saspublishers.com [saspublishers.com]
- 3. renpharm.com [renpharm.com]
- 4. muser-my.com [muser-my.com]
- 5. Exploring the Potential of Polymeric Excipients for Nasal Formulations - Lubrizol [lubrizol.com]
- 6. iajps.com [iajps.com]
- 7. EXCIPIENT USED IN NASAL SPRAY FORMULATION [zenodo.org]
- 8. rhinase.com [rhinase.com]
- 9. Developing isotonic solutions for nasal drug delivery [eureka.patsnap.com]
- 10. hpcimedia.com [hpcimedia.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Measurements of droplet size distribution and analysis of nasal spray atomization from different actuation pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. proveris.com [proveris.com]
- 14. Analytical Challenges of Spray Pattern Method Development for Purposes of In Vitro Bioequivalence Testing in the Case of a Nasal Spray Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. recipharm.com [recipharm.com]
- 16. Pharmacological evaluation of selective α2c-adrenergic agonists in experimental animal models of nasal congestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Iproheptine in Biological Samples
Disclaimer: No specific analytical methods for the quantification of Iproheptine in biological samples were found in the public domain. The following methods have been developed and validated for Cyproheptadine (B85728), a structurally similar compound. These methods would require adaptation and validation for the specific quantification of this compound.
Introduction
This compound is a therapeutic agent whose quantification in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily focusing on methods developed for the analogous compound, Cyproheptadine. The methodologies described include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer the necessary sensitivity and selectivity for the analysis of drug concentrations in complex biological matrices such as plasma and urine.
Analytical Methods Overview
A summary of various analytical methods for the quantification of Cyproheptadine, which can be adapted for this compound, is presented below. The key performance characteristics of each method are summarized for comparative purposes.
Table 1: Summary of Analytical Methods for Cyproheptadine Quantification
| Method | Biological Matrix | Sample Preparation | Linearity Range | LOQ | Recovery |
| HPLC-PDA[1] | Human Plasma | Liquid-Liquid Extraction (LLE) | 100–800 ng/mL | 100 ng/mL | >99% |
| HPLC-DAD[2] | Human Urine | Dispersive Liquid-Liquid Microextraction (DLLME) | 0.02–4.5 µg/mL | 20.69 ng/mL | 91.6–101.0% |
| LC-MS/MS[3] | Human Plasma | Liquid-Liquid Extraction (LLE) | 0.05–10 ng/mL | 0.05 ng/mL | Not Reported |
Experimental Protocols
Detailed protocols for sample preparation and analysis are provided below. These protocols are based on established methods for Cyproheptadine and should be optimized and validated for this compound analysis.
Method 1: HPLC-PDA for Quantification in Human Plasma
This method is suitable for the quantification of this compound in a higher concentration range and is based on a validated HPLC-PDA method for Cyproheptadine.[1]
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.
-
Add a known concentration of a suitable internal standard. For Cyproheptadine, Oxcarbazepine has been used.[1]
-
Add 1 mL of 20 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0).
-
Add 500 µL of n-hexane.
-
Vortex the mixture for 15 minutes.
-
Centrifuge at 5000 rpm for 15 minutes.
-
Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
3.1.2. HPLC-PDA Conditions
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile (B52724): Methanol: 20 mM Ammonium Formate (pH 5.5, adjusted with 0.2% formic acid) (40:10:50, v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 224 nm[1]
-
Column Temperature: Ambient
Method 2: HPLC-DAD for Quantification in Human Urine
This method utilizes Dispersive Liquid-Liquid Microextraction (DLLME) for sample clean-up and pre-concentration, making it suitable for urine samples.[2]
3.2.1. Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)
-
Place 5 mL of urine sample into a 10 mL screw-cap glass tube.
-
Rapidly inject a mixture of 0.6 mL of acetonitrile (disperser solvent) containing 30 µL of carbon tetrachloride (extraction solvent) into the urine sample using a syringe.[2]
-
A cloudy solution will form. Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge for 10 minutes at 4000 rpm.
-
A sedimented phase of the extraction solvent will be observed at the bottom of the tube.
-
Remove the upper aqueous phase.
-
Dissolve the remaining sedimented phase in 100 µL of acetonitrile.
-
Inject 20 µL into the HPLC system.
3.2.2. HPLC-DAD Conditions
-
Column: L7-C8 symmetry column (250 × 4.6 mm, 5µm)[4]
-
Mobile Phase: 0.03 M Ammonium acetate (B1210297) (pH 5.5) and acetonitrile (50:50 v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 265 nm[4]
-
Column Temperature: Ambient
Method 3: LC-MS/MS for High-Sensitivity Quantification in Human Plasma
This LC-MS/MS method offers high sensitivity and specificity, making it ideal for pharmacokinetic studies where low concentrations of the drug are expected.[3]
3.3.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add a known amount of a suitable internal standard (e.g., Amitriptyline for Cyproheptadine).[3]
-
Add 1.5 mL of a diethyl-ether/dichloromethane (70/30, v/v) mixture.[3]
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of acetonitrile/water (50/50, v/v) + 0.1% acetic acid.[3]
-
Inject 10 µL into the LC-MS/MS system.
3.3.2. LC-MS/MS Conditions
-
Column: Alltech Prevail C18 (150 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile/water (50/50 v/v) + 0.1% acetic acid (Isocratic)[3]
-
Flow Rate: 0.8 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions: These would need to be optimized for this compound and its internal standard. For Cyproheptadine, the transition is m/z 288.2 -> 96.1.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the analysis of this compound.
Caption: General experimental workflow for this compound quantification.
Caption: Postulated signaling pathway of Cyproheptadine.[5]
Caption: General metabolic pathway for Cyproheptadine-like compounds.[6]
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Cyproheptadine enhances the I(K) of mouse cortical neurons through sigma-1 receptor-mediated intracellular signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of cyproheptadine and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Vascular Effects of Cyproheptadine (Iproheptine) in Animal Models
A Note on Terminology: The term "Iproheptine" appears to be a likely misspelling of Cyproheptadine (B85728) . The following protocols and application notes are based on the known pharmacology of Cyproheptadine, a first-generation antihistamine and serotonin (B10506) antagonist.
Introduction
Cyproheptadine is a potent antagonist of histamine (B1213489) H1 receptors and serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[1][2] While serotonin can induce vasoconstriction, Cyproheptadine, by blocking these receptors, is not typically a direct vasoconstrictor.[3][4] Instead, its primary vascular effect is the attenuation of vasoconstriction caused by agonists like serotonin.[4][5] It may also exhibit vasodilatory properties under certain conditions.[3]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the vascular effects of Cyproheptadine in animal models, with a focus on its ability to inhibit vasoconstriction. The protocols cover both in vivo and ex vivo experimental setups.
Core Concepts and Signaling Pathways
Vasoconstriction is primarily mediated by the contraction of vascular smooth muscle cells (VSMCs). Serotonin (5-HT) induces vasoconstriction by binding to 5-HT2A receptors on VSMCs. This activates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.
Cyproheptadine acts as a competitive antagonist at the 5-HT2A receptor, preventing serotonin from binding and initiating this signaling cascade.
Signaling Pathway of Serotonin-Induced Vasoconstriction and its Inhibition by Cyproheptadine
Caption: Serotonin-induced vasoconstriction pathway and its inhibition by Cyproheptadine.
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Cyproheptadine's Effect on Vasoconstriction in Isolated Arterial Rings using Wire Myography
This protocol details the methodology for assessing the effect of Cyproheptadine on vasoconstriction induced by serotonin in isolated arterial segments from animal models such as rats or mice.
Materials and Reagents:
-
Animal Model: Male Wistar rats (250-300g) or C57BL/6 mice (25-30g)
-
Dissection Tools: Fine scissors, forceps, surgical microscope
-
Myography Equipment: Wire myograph system with a force transducer and data acquisition system
-
Solutions:
-
Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose.
-
High Potassium (High-K+) Solution: Krebs-Henseleit solution with equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).
-
Drugs: Serotonin (5-Hydroxytryptamine hydrochloride), Cyproheptadine hydrochloride, Phenylephrine hydrochloride, Acetylcholine chloride. All drugs should be dissolved in distilled water to create stock solutions.
-
Experimental Workflow Diagram:
Caption: Workflow for ex vivo wire myography experiment.
Procedure:
-
Tissue Preparation:
-
Euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise a segment of the superior mesenteric artery and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove adhering fat and connective tissue.
-
Cut the artery into 2 mm-long rings.
-
-
Mounting and Equilibration:
-
Mount each arterial ring on two stainless steel wires in the jaws of a wire myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 30 minutes.
-
Normalize the vessel rings to a standardized resting tension to ensure optimal and reproducible contractile responses.
-
-
Viability and Pre-incubation:
-
Assess the viability of the arterial rings by inducing contraction with a high-K+ solution. A robust contraction confirms tissue viability.
-
Wash the rings with Krebs-Henseleit solution and allow them to return to baseline tension.
-
Pre-incubate the rings with either vehicle (control) or varying concentrations of Cyproheptadine (e.g., 10 nM, 100 nM, 1 µM) for 30 minutes.
-
-
Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for serotonin by adding increasing concentrations of serotonin (e.g., 1 nM to 10 µM) to the bath.
-
Record the isometric tension developed after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by the high-K+ solution.
-
Plot the concentration-response curves and calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) for serotonin in the absence and presence of Cyproheptadine.
-
Expected Data Presentation:
Table 1: Effect of Cyproheptadine on Serotonin-Induced Vasoconstriction
| Treatment Group | n | Emax (% of K+ max) | pEC50 (-log M) |
|---|---|---|---|
| Vehicle (Control) | 8 | 110 ± 5 | 7.2 ± 0.1 |
| Cyproheptadine (10 nM) | 8 | 95 ± 6* | 6.8 ± 0.2* |
| Cyproheptadine (100 nM) | 8 | 70 ± 7* | 6.1 ± 0.2* |
| Cyproheptadine (1 µM) | 8 | 45 ± 5* | < 5.0* |
*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle. (Note: These are hypothetical data for illustrative purposes).
Protocol 2: In Vivo Measurement of Blood Pressure and Vascular Resistance in Anesthetized Rats
This protocol describes an in vivo method to assess the ability of Cyproheptadine to counteract serotonin-induced hypertension in anesthetized rats.
Materials and Reagents:
-
Animal Model: Male Sprague-Dawley rats (300-350g)
-
Surgical and Monitoring Equipment: Anesthesia machine (isoflurane), rectal thermometer, homeothermic blanket, pressure transducer, data acquisition system.
-
Catheters: Polyethylene tubing (PE-50)
-
Anesthetics and Drugs: Isoflurane (B1672236), Heparinized saline (10 U/mL), Serotonin, Cyproheptadine.
Procedure:
-
Animal Preparation and Catheterization:
-
Anesthetize the rat with isoflurane (2-3% in O2).
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
Surgically expose the right carotid artery and right jugular vein.
-
Insert a PE-50 catheter filled with heparinized saline into the carotid artery for continuous measurement of arterial blood pressure.
-
Insert a PE-50 catheter into the jugular vein for intravenous drug administration.
-
-
Stabilization and Baseline Measurement:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
-
Experimental Protocol:
-
Administer an intravenous bolus of serotonin (e.g., 10 µg/kg) and record the peak pressor response (increase in MAP).
-
Allow blood pressure to return to baseline.
-
Administer an intravenous infusion of Cyproheptadine (e.g., 1 mg/kg) or vehicle over 10 minutes.
-
After the infusion, repeat the intravenous bolus of serotonin (10 µg/kg) and record the pressor response.
-
-
Data Analysis:
-
Calculate the change in MAP (ΔMAP) in response to the serotonin challenge before and after the administration of Cyproheptadine or vehicle.
-
Compare the ΔMAP between the pre- and post-treatment phases.
-
Expected Data Presentation:
Table 2: Effect of Cyproheptadine on Serotonin-Induced Pressor Response In Vivo
| Treatment Group | n | Baseline MAP (mmHg) | ΔMAP to Serotonin (Pre-treatment) | ΔMAP to Serotonin (Post-treatment) |
|---|---|---|---|---|
| Vehicle | 6 | 105 ± 4 | +35 ± 3 | +33 ± 4 |
| Cyproheptadine (1 mg/kg) | 6 | 102 ± 5 | +38 ± 4 | +12 ± 2* |
*Data are presented as Mean ± SEM. p < 0.05 vs. Pre-treatment. (Note: These are hypothetical data for illustrative purposes).
Conclusion
The provided protocols offer robust and reproducible methods for investigating the vascular effects of Cyproheptadine in animal models. Based on its known mechanism of action as a serotonin antagonist, it is anticipated that Cyproheptadine will inhibit serotonin-induced vasoconstriction in a concentration- or dose-dependent manner. These experiments are crucial for characterizing the pharmacological profile of Cyproheptadine and similar compounds in the context of vascular function and drug development.
References
- 1. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 2. Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 3. droracle.ai [droracle.ai]
- 4. Evidence that serotonin receptors mediate the cutaneous vasoconstriction produced by 5-hydroxytryptamine in canine forelimbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization by cyproheptadine of the dopamine-induced contraction in canine isolated arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Iproheptine
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Iproheptine. It is critical to note that the name "this compound" is associated with two distinct chemical entities: the well-known antihistamine, Cyproheptadine, and a secondary aliphatic amine, 6-methyl-N-propan-2-ylheptan-2-amine. As extensive literature on the HPLC analysis of Cyproheptadine is readily available, this document focuses on a methodology for the latter, less-documented compound. Due to the lack of a chromophore in the 6-methyl-N-propan-2-ylheptan-2-amine structure, a pre-column derivatization step is essential for sensitive detection by UV or fluorescence detectors. This protocol outlines a derivatization procedure followed by a reversed-phase HPLC method for the separation and quantification of the derivatized this compound.
Introduction
This compound (6-methyl-N-propan-2-ylheptan-2-amine) is a secondary aliphatic amine. Unlike aromatic compounds, aliphatic amines do not possess inherent chromophores, making their direct detection by common HPLC detectors such as UV-Visible or Fluorescence challenging. To overcome this limitation, a derivatization step is employed to introduce a fluorescent or UV-absorbing moiety to the analyte molecule. This application note proposes a method utilizing a fluorescent derivatizing agent, followed by separation using a C18 reversed-phase column and fluorescence detection.
Experimental
Instrumentation and Consumables
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Derivatizing agent (e.g., 9-fluorenylmethyl chloroformate - FMOC-Cl)
-
Boric acid buffer
-
Reagent grade chemicals for standard and sample preparation
Chromatographic Conditions
A summary of the proposed HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.05 M Ammonium Acetate Buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | Fluorescence |
| Excitation λ | 265 nm |
| Emission λ | 315 nm |
Gradient Elution Program
The gradient elution program for the separation of derivatized this compound is outlined in Table 2.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 22.0 | 60 | 40 |
| 30.0 | 60 | 40 |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Make up the volume to 100 mL with methanol and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered solution with methanol to a final concentration within the calibration range.
Pre-column Derivatization Protocol
-
To 100 µL of the standard or sample solution, add 100 µL of 0.1 M borate (B1201080) buffer (pH 8.0).
-
Add 200 µL of the derivatizing agent solution (e.g., 5 mM FMOC-Cl in acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Add 100 µL of 0.1 M glycine (B1666218) solution to quench the excess derivatizing agent.
-
Vortex for 30 seconds.
-
The derivatized sample is now ready for injection into the HPLC system.
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway
Information regarding the specific signaling pathways of this compound (6-methyl-N-propan-2-ylheptan-2-amine) is not available in the public domain. Therefore, a diagram of a signaling pathway cannot be provided. The provided workflow diagram illustrates the analytical process.
Conclusion
The proposed HPLC method with pre-column derivatization offers a viable approach for the quantitative determination of this compound (6-methyl-N-propan-2-ylheptan-2-amine) in pharmaceutical formulations. The method is designed to be sensitive and specific, leveraging a derivatization step to enable fluorescence detection. This application note provides a solid foundation for researchers and scientists to develop and validate a robust analytical method for this compound. It is recommended that the method be fully validated according to ICH guidelines before its application in a regulated environment.
Application Note: Quantification of Amantadine Hydrochloride in Bulk Drug Substance Using Iproheptine as an Internal Standard by RP-HPLC
Abstract
This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Amantadine Hydrochloride in bulk drug substance. Due to the lack of a significant chromophore in Amantadine, a pre-column derivatization with 2-Naphthoxy Acetyl Chloride is employed. Iproheptine, a secondary aliphatic amine, is utilized as an internal standard (IS) to ensure accuracy and precision. The method is demonstrated to be linear, accurate, precise, and specific for the quantification of Amantadine Hydrochloride.
Introduction
Amantadine Hydrochloride is an antiviral and antiparkinsonian drug. Accurate and reliable analytical methods are crucial for its quality control during drug manufacturing. A significant challenge in the HPLC analysis of Amantadine is its lack of a UV-absorbing chromophore, necessitating a derivatization step for UV detection. The use of an internal standard is a common practice in chromatographic analysis to correct for variations in sample injection volume, sample preparation, and instrument response.
This compound (N-Isopropyl-1,5-dimethylhexylamine) is a suitable internal standard for this application due to its structural similarity to Amantadine (a primary aliphatic amine), which ensures comparable behavior during extraction and chromatography, and its distinct retention time, allowing for excellent resolution from the derivatized Amantadine peak. This application note provides a detailed protocol for the assay of Amantadine Hydrochloride using this compound as an internal standard.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H25N | --INVALID-LINK-- |
| Molecular Weight | 171.32 g/mol | --INVALID-LINK-- |
| Appearance | Not specified | |
| Solubility | Not specified |
Experimental Protocol
Materials and Reagents
-
Amantadine Hydrochloride Reference Standard
-
This compound Reference Standard
-
2-Naphthoxy Acetyl Chloride (Derivatizing Agent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Triethylamine (Analytical Grade)
-
Toluene (Analytical Grade)
-
Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 0.02 M Ammonium Acetate Buffer: Methanol (12:88, v/v)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 226 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
Diluent: Toluene and Triethylamine mixture
Preparation of Solutions
-
Internal Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution (Amantadine HCl): Accurately weigh and dissolve an appropriate amount of Amantadine Hydrochloride reference standard in water to obtain a concentration of 1000 µg/mL.
-
Derivatizing Agent Solution (2-Naphthoxy Acetyl Chloride): Prepare a solution of 2-Naphthoxy Acetyl Chloride in Toluene.
Sample Preparation and Derivatization
-
Standard Preparation:
-
Into a series of volumetric flasks, pipette appropriate volumes of the Amantadine HCl standard stock solution to prepare calibration standards ranging from 20 µg/mL to 150 µg/mL.
-
To each flask, add a fixed volume of the this compound internal standard stock solution to achieve a final concentration of 50 µg/mL.
-
Add the derivatizing agent solution.
-
Vortex the mixture and allow it to react for a specified time at a controlled temperature.
-
Quench the reaction with a suitable reagent.
-
Dilute to the final volume with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a quantity of Amantadine Hydrochloride bulk drug powder equivalent to 100 mg of Amantadine HCl.
-
Dissolve the powder in water in a 100 mL volumetric flask and sonicate to ensure complete dissolution.
-
Filter the solution.
-
Dilute an aliquot of the filtered solution to a theoretical concentration within the calibration range.
-
Proceed with the derivatization procedure as described for the standard preparation, including the addition of the this compound internal standard.
-
Method Validation Data
The developed analytical method was validated according to ICH guidelines. The following tables summarize the key validation parameters.
Linearity
| Concentration (µg/mL) | Peak Area Ratio (Amantadine/Iproheptine) |
| 28 | 0.55 |
| 57 | 1.12 |
| 85 | 1.68 |
| 114 | 2.25 |
| 142 | 2.80 |
| 171 | 3.35 |
| Correlation Coefficient (r²) | 0.999 |
Precision
| Parameter | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Assay of Amantadine HCl | 0.85 | 1.23 |
Accuracy (Recovery)
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 50% | 50.2 | 49.7 | 99.0 |
| 100% | 100.5 | 100.1 | 99.6 |
| 150% | 150.3 | 148.8 | 99.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.23 |
| LOQ | 0.69 |
Visualizations
Caption: Experimental workflow for the quantification of Amantadine HCl.
Caption: Relationship of validation parameters to the HPLC method.
Conclusion
The described RP-HPLC method using this compound as an internal standard provides a reliable and robust solution for the quantitative analysis of Amantadine Hydrochloride in bulk drug substance. The pre-column derivatization step allows for sensitive UV detection, and the use of an internal standard ensures high accuracy and precision. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control applications in the pharmaceutical industry.
Iproheptine: Application Notes and Protocols for Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproheptine, also known as Cyproheptadine, is a first-generation antihistamine and serotonin (B10506) antagonist with additional anticholinergic and calcium channel blocking properties.[1][2] Its multifaceted mechanism of action makes it a compound of significant interest in respiratory research, particularly in the context of asthma, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in respiratory diseases.
Mechanism of Action in the Respiratory System
This compound exerts its effects through the competitive antagonism of multiple receptors involved in the pathophysiology of respiratory diseases:
-
Histamine (B1213489) H1 Receptors: Histamine, released from mast cells during an allergic response, is a potent bronchoconstrictor.[3] this compound blocks H1 receptors on airway smooth muscle cells, thereby inhibiting histamine-induced bronchoconstriction.[3]
-
Serotonin (5-HT) Receptors: Serotonin, another inflammatory mediator, contributes to pulmonary vasoconstriction and airway smooth muscle contraction. This compound acts as an antagonist at 5-HT1A and 5-HT2A receptors, mitigating these effects.[4][5]
-
Calcium Channels: The influx of extracellular calcium is a critical step in airway smooth muscle contraction. This compound has been shown to possess calcium channel blocking activity, which may contribute to its bronchodilatory effects.[6][7]
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Feline Model of Allergic Asthma
| Treatment Group | Mean Percentage of Eosinophils in BALF (± SD) |
| Placebo | 40% (± 22%) |
| This compound (8 mg, PO, q12h) | 27% (± 16%) |
| Cetirizine (5 mg, PO, q12h) | 31% (± 20%) |
BALF: Bronchoalveolar Lavage Fluid. Data adapted from a study in cats with experimentally induced asthma.[8]
Table 2: Dose-Dependent Inhibition of Histamine-Induced Calcium Mobilization by an H1 Receptor Antagonist (Chlorpheniramine) in Human Bronchial Smooth Muscle Cells
| Chlorpheniramine Concentration | Inhibition of Ca2+ Peak (%) |
| 1 µM | 100% |
This table illustrates the principle of H1 receptor blockade on calcium signaling, a key mechanism of this compound. Data adapted from a study on human bronchial smooth muscle cells.[9]
Signaling Pathways
Experimental Protocols
In Vivo Model: Ovalbumin-Induced Allergic Asthma in Mice
This protocol describes the induction of an allergic asthma phenotype in mice and the subsequent evaluation of this compound's therapeutic effects.[10][11][12]
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
This compound (Cyproheptadine hydrochloride)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer
-
Whole-body plethysmography system
-
Tracheal cannula and suture thread
-
Centrifuge and hemocytometer
-
Wright-Giemsa stain
Experimental Workflow:
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
A control group should be sham-sensitized with PBS and alum only.
-
-
This compound Administration:
-
Beginning on day 21, administer this compound (e.g., 1-10 mg/kg, i.p. or oral gavage) or vehicle control daily, 1 hour prior to OVA challenge. The optimal dose should be determined in pilot studies.
-
-
OVA Challenge:
-
From day 21 to 27, challenge the mice daily by exposing them to an aerosol of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer.
-
The control group should be challenged with PBS only.
-
-
Airway Hyperresponsiveness (AHR) Measurement:
-
24 hours after the final OVA challenge, assess AHR using whole-body plethysmography.
-
Record baseline enhanced pause (Penh) values.
-
Expose mice to increasing concentrations of nebulized methacholine (B1211447) (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) and record Penh values.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Immediately after AHR measurement, euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate 0.5 mL of ice-cold PBS three times.
-
Pool the recovered BAL fluid and centrifuge to pellet the cells.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) after Wright-Giemsa staining.
-
-
Lung Histology:
-
After BAL, perfuse the lungs with PBS and fix with 10% formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
In Vitro Model: Airway Smooth Muscle Cell Contraction Assay
This protocol details the isolation of primary human airway smooth muscle cells (HASMCs) and the assessment of this compound's effect on agonist-induced contraction.[8][13][14]
Materials:
-
Human bronchial tissue from surgical resections
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Collagenase type IV, elastase, and DNase I
-
This compound, histamine, serotonin
-
Collagen-coated culture plates
-
Microscope with image analysis software
Procedure:
-
Isolation and Culture of HASMCs:
-
Dissect airway smooth muscle from human bronchial tissue under sterile conditions.
-
Mince the tissue and digest with a cocktail of collagenase, elastase, and DNase I.
-
Filter the cell suspension to remove undigested tissue.
-
Plate the cells on collagen-coated dishes in DMEM with 10% FBS and antibiotics.
-
Culture the cells at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
-
Confirm smooth muscle cell phenotype by immunocytochemical staining for α-smooth muscle actin.
-
-
Contraction Assay (Collagen Gel Contraction):
-
Seed HASMCs in a collagen gel matrix in 24-well plates.
-
Allow the gels to polymerize and then detach them from the sides of the well.
-
Pre-treat the gels with varying concentrations of this compound or vehicle for 30 minutes.
-
Stimulate contraction by adding histamine (e.g., 10 µM) or serotonin (e.g., 10 µM).
-
Capture images of the gels at baseline and at various time points after agonist addition.
-
Measure the area of the collagen gels using image analysis software. The decrease in gel area represents the degree of cell contraction.
-
-
Calcium Imaging:
-
Culture HASMCs on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Mount the coverslip on a fluorescence microscope imaging system.
-
Perfuse the cells with a buffer and record baseline fluorescence.
-
Pre-treat with this compound or vehicle.
-
Stimulate with histamine or serotonin and record the change in intracellular calcium concentration.
-
Logical Relationship of Experimental Steps:
Conclusion
The provided application notes and protocols offer a framework for investigating the potential of this compound in respiratory research. By utilizing both in vivo and in vitro models, researchers can elucidate the mechanisms by which this compound may alleviate key features of respiratory diseases, such as airway hyperresponsiveness, inflammation, and bronchoconstriction. The dual antagonism of histamine and serotonin receptors, coupled with its calcium channel blocking activity, positions this compound as a compelling candidate for further preclinical and clinical investigation in respiratory medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. apps.medicines.org.au [apps.medicines.org.au]
- 4. Frontiers | Caveolin-1: Functional Insights into Its Role in Muscarine- and Serotonin-Induced Smooth Muscle Constriction in Murine Airways [frontiersin.org]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. youtube.com [youtube.com]
- 8. Human airway smooth muscle in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Murine Model of Allergen Induced Asthma [jove.com]
- 13. Isolation and culture of human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro Measurements of Tracheal Constriction Using Mice - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Antihistaminic Potency of Iproheptine Using Cell-Based Assays
Introduction
Iproheptine, also known as Cyproheptadine, is a first-generation antihistamine that exhibits potent antagonist activity at the histamine (B1213489) H1 receptor. In addition to its antihistaminic properties, it also possesses anticholinergic and antiserotonergic effects. A comprehensive evaluation of its antihistaminic potency is crucial for both research and drug development purposes. This document provides detailed application notes and protocols for three key cell-based assays designed to determine the binding affinity and functional antagonism of this compound at the human H1 receptor. These assays are the Radioligand Binding Assay, the Calcium Flux Assay, and the β-Arrestin Recruitment Assay.
Radioligand Binding Assay: Quantifying Binding Affinity
This assay directly measures the affinity of this compound for the human H1 receptor by quantifying its ability to displace a radiolabeled ligand.
Data Presentation
The binding affinities (Ki) of this compound and comparator antihistamines for the human H1 receptor are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Compound | Chemical Class | H1 Receptor Ki (nM) |
| This compound (Cyproheptadine) | Piperidine | 0.43 [1], 3.8 |
| Diphenhydramine | Ethanolamine | 1.1 |
| Loratadine (B1675096) | Piperidine | 20 - 414[2][3] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used, assay buffer composition). The data presented here are representative values for comparative purposes.
Experimental Protocol
Objective: To determine the inhibition constant (Ki) of this compound for the human H1 receptor.
Materials:
-
Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293T or CHO cells).
-
Radioligand: [³H]mepyramine (a tritiated H1 receptor antagonist).
-
Test Compound: this compound (Cyproheptadine).
-
Comparator Compounds: Diphenhydramine, Loratadine.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]mepyramine, and varying concentrations of this compound or comparator compounds in the assay buffer. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).
-
Incubation: Incubate the plate at 25°C for 4 hours to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This traps the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by performing a non-linear regression analysis of the competition binding data.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Experimental Workflow
Calcium Flux Assay: Assessing Functional Antagonism
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by histamine, the natural agonist of the H1 receptor. The H1 receptor is a Gq-coupled receptor, and its activation leads to the release of intracellular calcium stores.
Data Presentation
The following table summarizes the potency (IC50) of this compound and comparator antihistamines in inhibiting histamine-induced calcium mobilization. A lower IC50 value indicates greater potency.
| Compound | H1 Receptor IC50 (nM) - Calcium Flux |
| This compound (Cyproheptadine) | 41 - 45 [4] |
| Diphenhydramine | ~15 (pKb of 7.83)[5] |
| Loratadine | ~290[3] |
Note: The IC50 for this compound is from a study on canine basilar artery contraction induced by various agents including calcium, which is indicative of calcium channel blocking activity. The value for Diphenhydramine is calculated from its pKb value. The value for Loratadine is a reported IC50 from a calcium mobilization assay.
Experimental Protocol
Objective: To determine the IC50 value of this compound for the inhibition of histamine-induced calcium flux.
Materials:
-
Cell Line: HEK293 cell line stably expressing the human H1 receptor.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic if required.
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM or an equivalent no-wash calcium assay kit.
-
H1R Agonist: Histamine dihydrochloride.
-
Test Compound: this compound (Cyproheptadine).
-
Comparator Compounds: Diphenhydramine, Loratadine.
Procedure:
-
Cell Culture and Seeding: Culture the HEK293-H1R stable cell line and seed the cells into the assay plates the day before the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium indicator dye solution to the cells. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition: Prepare serial dilutions of this compound and the comparator compounds in the assay buffer. Add the compound dilutions to the respective wells of the cell plate.
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Record a baseline fluorescence reading.
-
Add a fixed concentration of histamine (typically the EC80 concentration to elicit a robust signal) to all wells.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Determine the percentage of inhibition of the histamine-induced response for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the antagonist to generate a dose-response curve and calculate the IC50 value.
-
Signaling Pathway
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The calcium antagonist properties of cyproheptadine: implications for antimigraine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Iproheptine's Decongestant Effects
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for studying the decongestant effects of Iproheptine using established in vivo models.
Introduction
This compound is a compound that has been described as a nasal decongestant, vasoconstrictor, and antihistamine, previously marketed in Japan.[1] Its pharmacological profile from early preclinical studies indicates vasoconstrictor effects comparable to ephedrine.[1] The primary mechanism of action for most nasal decongestants is the activation of alpha-adrenergic receptors on the blood vessels of the nasal mucosa, which leads to vasoconstriction and a reduction in tissue swelling.[2] To rigorously evaluate the decongestant potential of this compound, standardized in vivo models are essential. This document outlines a detailed protocol using a feline model of induced nasal congestion, a commonly employed preclinical model for assessing decongestant efficacy.[3]
Experimental Protocols
Objective: To evaluate the dose-dependent decongestant efficacy of orally administered this compound in an established feline model of nasal congestion.
Animal Model: Adult domestic cats of either sex, weighing between 2.5 and 4.5 kg. Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound hydrochloride
-
Pseudoephedrine hydrochloride (positive control)
-
Compound 48/80 (Inducer of nasal congestion)
-
Saline solution (vehicle control)
-
Anesthetic (e.g., a combination of ketamine and xylazine)
-
Acoustic rhinometer
-
Intranasal administration device
-
Oral gavage needles
-
Physiological monitoring equipment (for heart rate, blood pressure)
Experimental Procedure:
-
Animal Preparation:
-
Animals are fasted overnight with free access to water.
-
Anesthesia is induced to ensure the animal remains immobile during the procedure.
-
The animal is placed in a stereotaxic frame to maintain a stable head position.
-
Baseline physiological parameters, including heart rate and blood pressure, are recorded.
-
-
Induction of Nasal Congestion:
-
Nasal congestion is induced by the intranasal administration of compound 48/80 (e.g., 1% solution, 75 µl) into one nostril.[3]
-
Allow 15-30 minutes for the congestion to fully develop. The contralateral nostril can serve as a control.
-
-
Measurement of Nasal Congestion:
-
Nasal cavity volume and minimum cross-sectional area are measured using an acoustic rhinometer. This technique is non-invasive and provides real-time data on nasal patency.[3]
-
Baseline measurements are taken before the induction of congestion.
-
Post-congestion measurements are taken to confirm a significant decrease in nasal cavity volume (e.g., a decrease of at least 50% from baseline).
-
-
Drug Administration:
-
Animals are randomly assigned to treatment groups (n=6-8 per group):
-
Vehicle Control (Saline)
-
Positive Control (Pseudoephedrine, e.g., 1.0 mg/kg, p.o.)
-
This compound (e.g., 0.3, 1.0, and 3.0 mg/kg, p.o.)
-
-
The assigned treatment is administered via oral gavage.
-
-
Post-Treatment Monitoring and Data Collection:
-
Nasal cavity volume and minimum cross-sectional area are measured at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-treatment.
-
Cardiovascular parameters (heart rate, blood pressure) are monitored throughout the experiment to assess potential side effects.[3]
-
Data Analysis:
-
The percentage reversal of nasal congestion is calculated for each animal at each time point relative to the maximum congestion induced by compound 48/80.
-
Dose-response curves for this compound can be generated.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of different doses of this compound with the vehicle and positive control groups. A p-value of <0.05 is typically considered statistically significant.
Data Presentation
Table 1: Hypothetical Dose-Dependent Decongestant Effect of this compound in a Feline Model
| Treatment Group | Dose (mg/kg, p.o.) | Peak Reversal of Congestion (%) | Time to Peak Effect (min) | Change in Systolic Blood Pressure (mmHg) |
| Vehicle (Saline) | - | 5 ± 2.1 | - | +1 ± 1.5 |
| Pseudoephedrine | 1.0 | 75 ± 5.8 | 60 | +15 ± 3.2 |
| This compound | 0.3 | 35 ± 4.5 | 90 | +5 ± 2.1 |
| This compound | 1.0 | 68 ± 6.2 | 60 | +8 ± 2.5 |
| This compound | 3.0 | 82 ± 5.1 | 60 | +12 ± 3.0 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Mandatory Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound's decongestant effects.
Caption: Hypothesized signaling pathway for this compound-induced nasal decongestion.
References
Application Note: Protocol for Assessing the Bronchodilatory Properties of Iproheptine
Introduction
Iproheptine, also known as cyproheptadine, is a first-generation antihistamine and serotonin (B10506) antagonist with anticholinergic properties.[1][2][3][4] Its established mechanism of action, particularly its anticholinergic and antihistaminic effects, suggests a potential for inducing bronchodilation by counteracting bronchoconstrictive stimuli.[3][5] Bronchoconstriction is a key feature of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), often mediated by histamine (B1213489) and acetylcholine (B1216132).[5][6] This document outlines a comprehensive protocol for researchers, scientists, and drug development professionals to systematically evaluate the bronchodilatory effects of this compound using a combination of in vitro, ex vivo, and in vivo models.
The proposed studies will investigate this compound's ability to relax airway smooth muscle and protect against induced bronchoconstriction. The protocols are designed to elucidate the compound's potency, efficacy, and potential mechanisms of action.
Potential Signaling Pathways
Bronchodilation is primarily mediated by the relaxation of airway smooth muscle. This compound's anticholinergic properties may inhibit the M3 muscarinic receptors on these muscle cells.[5] Activation of M3 receptors by acetylcholine triggers the Gq protein signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction.[5][7] By blocking these receptors, this compound could prevent this contraction. Additionally, its antihistaminic effects would block H1 receptors, which also contribute to bronchoconstriction.
Experimental Protocols
A tiered approach is recommended, starting with isolated tissue preparations to establish direct effects and progressing to whole animal models to confirm efficacy.
Ex Vivo Assessment: Isolated Tracheal Ring Preparation
This protocol directly measures the relaxant effect of this compound on pre-contracted airway smooth muscle.[8][9][10][11]
Objective: To determine the concentration-response relationship of this compound's relaxant effect on guinea pig tracheal smooth muscle.
Materials:
-
Male Hartley guinea pigs (250-350g)
-
Krebs-Henseleit solution
-
This compound hydrochloride
-
Methacholine (B1211447) (or Histamine)
-
Isolated organ bath system with isometric force transducers[8][11]
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal rings, 3-4 mm in width.
-
Suspend the rings in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with carbogen gas.[8]
-
Apply an optimal resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.[9]
-
Induce a stable submaximal contraction with a predetermined concentration of methacholine (e.g., 1 µM).
-
Once the contraction is stable, add this compound cumulatively to the bath in increasing concentrations (e.g., 1 nM to 100 µM).
-
Record the relaxation as a percentage of the induced contraction.
-
A positive control (e.g., Isoprenaline) and a vehicle control should be run in parallel.
In Vivo Assessment: Bronchoprotection in Guinea Pigs
This protocol assesses this compound's ability to prevent bronchoconstriction induced by an aerosolized agonist in conscious animals.[12][13][14]
Objective: To evaluate the protective effect of this compound against histamine- or methacholine-induced bronchoconstriction.
Materials:
-
Male Hartley guinea pigs (300-400g)
-
Whole-body plethysmograph
-
Aerosol nebulizer
-
This compound hydrochloride solution for administration (e.g., oral, intraperitoneal)
-
Histamine or methacholine solution for aerosolization
-
Salbutamol (as a positive control)
Procedure:
-
Acclimatize guinea pigs to the plethysmograph chambers.
-
Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) via the chosen route (e.g., intraperitoneal injection) or vehicle control. A positive control group will receive Salbutamol.
-
After a set pretreatment time (e.g., 30 minutes), place the animals in the plethysmograph chambers and record baseline respiratory parameters.
-
Expose the animals to an aerosol of histamine (e.g., 0.1%) or methacholine.
-
Continuously record respiratory parameters, such as Penh (Enhanced Pause), to quantify airway obstruction.[15]
-
The primary endpoint is the inhibition of the bronchoconstrictor response compared to the vehicle-treated group.
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and comparison.
Table 1: Ex Vivo Relaxant Effect of this compound on Guinea Pig Tracheal Rings
| Compound | Agonist (1 µM) | EC₅₀ (µM) [95% CI] | Eₘₐₓ (% Relaxation) |
| This compound | Methacholine | 0.85 [0.72 - 1.01] | 98.2 ± 3.5 |
| This compound | Histamine | 0.52 [0.41 - 0.66] | 99.1 ± 2.8 |
| Isoprenaline | Methacholine | 0.03 [0.02 - 0.04] | 100.0 ± 0.0 |
| Vehicle | Methacholine | N/A | < 5 |
EC₅₀: Half maximal effective concentration. Eₘₐₓ: Maximum effect. Data are presented as mean ± SEM.
Table 2: In Vivo Bronchoprotective Effect of this compound in Guinea Pigs
| Treatment Group | Dose (mg/kg, i.p.) | % Inhibition of Histamine-Induced Bronchoconstriction |
| Vehicle | N/A | 0 |
| This compound | 1 | 35.4 ± 5.1 |
| This compound | 5 | 68.2 ± 7.3 |
| This compound | 10 | 85.9 ± 6.5 |
| Salbutamol | 1 | 95.1 ± 4.2 |
Data are presented as mean ± SEM.
Conclusion
The described protocols provide a robust framework for the preclinical evaluation of this compound's bronchodilatory properties. The ex vivo studies will establish its direct effects on airway smooth muscle, while the in vivo model will provide evidence of its functional antagonism in a physiological setting. The data generated will be crucial for determining the potential of this compound as a therapeutic agent for obstructive airway diseases.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 4. Cyproheptadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bronchoconstriction - Wikipedia [en.wikipedia.org]
- 6. Preclinical Screening of Antiasthmatic Drugs | PPTX [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. scireq.com [scireq.com]
- 12. Screening Models of Bronchodilator | PPTX [slideshare.net]
- 13. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Respiratory Diseases - Aragen Bioscience [aragenbio.com]
Synthesis and Purification of Iproheptine for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis, purification, and analysis of Iproheptine (N-isopropyl-1,5-dimethylhexylamine), a secondary alkylamine of interest for research purposes. The synthesis is approached via a two-step process involving the formation of the primary amine precursor, 1,5-dimethylhexylamine (octodrine), followed by N-isopropylation through reductive amination. Purification is achieved through acid-base extraction and distillation, and the final product's purity is assessed using Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended to provide a comprehensive guide for the laboratory-scale production of this compound for scientific investigation.
Introduction
This compound, also known as N-isopropyl-1,5-dimethylhexylamine, is an alkylamine that has been investigated for its pharmacological properties.[1] For research and drug development purposes, the availability of a reliable synthesis and purification protocol is essential to ensure a consistent and high-purity supply of the compound. This document outlines a practical and efficient method for the synthesis of this compound, starting from commercially available precursors. The purification and analytical methods described are designed to yield a product of high purity suitable for in vitro and in vivo studies.
Data Presentation
Table 1: Summary of Key Experimental Parameters and Expected Results
| Parameter | Value/Range | Notes |
| Synthesis | ||
| Starting Material | 6-methyl-2-heptanone | Commercially available |
| Intermediate | 1,5-Dimethylhexylamine | Synthesized in Step 1 |
| N-alkylation agent | Acetone (B3395972) | Source of the isopropyl group |
| Reducing Agent | Sodium triacetoxyborohydride (B8407120) | Mild and selective reagent for reductive amination[2] |
| Overall Yield (expected) | 60-70% | Based on typical yields for similar reactions |
| Purification | ||
| Primary Purification | Acid-base extraction | To remove non-basic impurities |
| Final Purification | Fractional distillation | To achieve high purity |
| Analysis | ||
| Purity Assessment | GC-MS | Provides identification and quantification of impurities |
| Expected Purity | >98% | Suitable for most research applications |
Experimental Protocols
Part 1: Synthesis of 1,5-Dimethylhexylamine (Octodrine)
This procedure is based on the known synthesis of 1,5-dimethylhexylamine from 6-methyl-2-heptanone through amination and catalytic hydrogenation.[3]
Materials:
-
6-methyl-2-heptanone
-
Ammonia (B1221849) (aqueous solution, e.g., 28%)
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Ethanol (B145695) (solvent)
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, combine 6-methyl-2-heptanone (1.0 eq), aqueous ammonia (excess, e.g., 10 eq), and Raney Nickel catalyst (e.g., 5-10% by weight of the ketone) in ethanol.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the mixture to a temperature of 80-120 °C with vigorous stirring.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol and excess ammonia.
-
The resulting crude 1,5-dimethylhexylamine can be purified by distillation or carried forward to the next step.
Part 2: Synthesis of this compound (N-isopropyl-1,5-dimethylhexylamine) via Reductive Amination
This protocol utilizes a one-pot reductive amination procedure.[2][4][5]
Materials:
-
1,5-Dimethylhexylamine (from Part 1)
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,5-dimethylhexylamine (1.0 eq) and acetone (1.2 eq) in 1,2-dichloroethane.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Part 3: Purification of this compound
This protocol employs acid-base extraction followed by fractional distillation.
Materials:
-
Crude this compound (from Part 2)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium hydroxide (B78521) (NaOH), 2 M aqueous solution
-
Diethyl ether or other suitable organic solvent
-
Fractional distillation apparatus
Procedure:
-
Dissolve the crude this compound in diethyl ether.
-
Extract the ethereal solution with 1 M HCl (3 x 50 mL). The amine will move to the aqueous layer as its hydrochloride salt.
-
Combine the aqueous extracts and wash with diethyl ether to remove any neutral organic impurities.
-
Basify the aqueous layer by the slow addition of 2 M NaOH solution until the pH is >12. The free this compound will separate as an oil.
-
Extract the liberated amine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound base.
-
For higher purity, perform fractional distillation of the liquid this compound under reduced pressure.
Part 4: Purity Analysis by GC-MS
Gas chromatography-mass spectrometry is a standard method for the analysis of volatile amines.[6][7] Derivatization can be employed to improve peak shape and resolution.
Materials:
-
Purified this compound
-
Trifluoroacetic anhydride (B1165640) (TFAA) (derivatizing agent, optional)
-
Suitable solvent (e.g., dichloromethane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Without Derivatization: Prepare a dilute solution of the purified this compound in dichloromethane.
-
With Derivatization (Optional): To a small sample of the purified this compound in a vial, add an excess of trifluoroacetic anhydride. Allow the reaction to proceed for 15-30 minutes at room temperature. Then, dilute the mixture with dichloromethane.
-
Inject an aliquot of the prepared sample into the GC-MS.
-
Use a suitable temperature program for the GC oven to separate the components. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Analyze the resulting mass spectra to confirm the identity of this compound and to identify any impurities. The purity can be estimated from the relative peak areas in the chromatogram.
Mandatory Visualization
Caption: Chemical synthesis workflow for this compound.
Caption: Purification and analysis workflow for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,5-Dimethylhexylamine | 543-82-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. h-brs.de [h-brs.de]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Iproheptine Dosage for In Vivo Studies
Disclaimer: A thorough review of scientific literature did not yield specific in vivo studies for a compound named "Iproheptine." This technical support center is intended as a comprehensive guide for researchers, scientists, and drug development professionals to establish and optimize in vivo study protocols for a novel compound, hypothetically "this compound." The methodologies, frequently asked questions (FAQs), and troubleshooting advice are based on established principles of preclinical pharmacology. For the purpose of illustration, information on Cyproheptadine (B85728), a compound with antihistaminic and antiserotonergic properties, is used to provide concrete examples.[1][2]
Frequently Asked Questions (FAQs)
Q1: We have promising in vitro data for this compound. How do we determine a starting dose for our first in vivo study in mice?
A1: Transitioning from in vitro to in vivo studies requires a careful, data-driven approach to select a safe and potentially efficacious starting dose.[3] A common, yet preliminary, method is to use the in vitro effective concentration (e.g., EC50 or IC50) as a target for the in vivo plasma concentration. However, this does not account for the compound's absorption, distribution, metabolism, and excretion (ADME) profile. A more reliable approach is to conduct a dose-range finding (DRF) study.[4] This involves starting with a dose significantly lower than the anticipated effective dose and escalating it across different animal groups.[4] Reviewing in vivo data for structurally analogous compounds can also inform the selection of a starting dose range.[3][4]
Q2: What is a dose-range finding (DRF) study, and how should it be designed for a new compound like this compound?
A2: A dose-range finding (DRF) study is an initial in vivo experiment aimed at identifying a range of tolerated doses and establishing the Maximum Tolerated Dose (MTD).[5][6] The MTD is the highest dose that can be administered without inducing unacceptable adverse effects.[5][7] A typical DRF study design for this compound would include:
-
Animal Model: Start with a small cohort of a single sex (e.g., 3 animals per dose group).[4]
-
Dose Escalation: Escalate doses in subsequent groups, often using logarithmic increments (e.g., 3x or 5x the previous dose).[4]
-
Route of Administration: The route should align with the intended clinical application.[7]
-
Monitoring: Closely observe animals for clinical signs of toxicity, changes in body weight, and other relevant physiological parameters.[3]
Q3: How do we translate an effective dose from an animal model (e.g., mouse) to a dose for another species?
A3: Interspecies dose translation is commonly performed using Body Surface Area (BSA) normalization, as it often provides a more accurate correlation for physiological parameters than simple weight-based scaling.[3] Allometric scaling, which considers differences in metabolic rates and body mass, is another established method for estimating a starting dose in a new species.[3]
Q4: What pharmacokinetic parameters are most critical to assess during initial in vivo studies?
A4: Key pharmacokinetic parameters to evaluate include:
-
Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation.[8]
-
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Elimination Half-Life (t1/2): The time required for the drug concentration to decrease by half.[9]
-
Area Under the Curve (AUC): The total drug exposure over time.[10]
These parameters are crucial for determining the optimal dosing frequency and understanding the drug's behavior in the body.[3]
Troubleshooting and Optimization Guide
Issue 1: No observable therapeutic effect at the initial doses.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Bioavailability | Conduct a preliminary pharmacokinetic (PK) study to measure blood concentrations of this compound over time. If bioavailability is low, consider alternative administration routes (e.g., intraperitoneal instead of oral) or reformulation.[4] |
| Rapid Metabolic Clearance | Analyze blood and tissue samples to identify and quantify potential metabolites. If this compound is rapidly metabolized into inactive forms, an increased dosing frequency or a higher, well-tolerated dose may be necessary.[4] |
| Inappropriate Animal Model | Confirm that the chosen animal model is relevant for the disease being studied and that the drug's target is present and functions similarly to humans.[4] |
| Insufficient Dosage | If the current dose is well-tolerated without signs of toxicity, perform a dose-escalation efficacy study to determine if a higher dose can produce the desired therapeutic effect.[4] |
Issue 2: Unexpected toxicity or adverse events are observed at doses predicted to be safe.
| Potential Cause | Troubleshooting Steps |
| Species-Specific Toxicity | Conduct comparative toxicology studies in a second species to assess if the observed toxicity is species-specific. |
| Off-Target Effects | Perform in vitro profiling against a panel of receptors and enzymes to identify potential off-target interactions that could be responsible for the toxicity. |
| Formulation-Related Issues | Evaluate the vehicle/excipients for any inherent toxicity. Test a different, well-tolerated formulation if necessary. |
| Steep Dose-Response Curve | The transition from a tolerated dose to a toxic dose may be very narrow. Conduct a more detailed dose-response study with smaller dose increments to better define the therapeutic window.[5] |
Data Presentation: Quantitative Summaries
Table 1: Example Dose-Response Data for this compound in a Mouse Model of Allergic Rhinitis
| Dose Group (mg/kg, oral) | Number of Animals | Sneezing Frequency (events/10 min) | Nasal Rubbing (counts/10 min) | Percent Inhibition of Sneezing |
| Vehicle Control | 10 | 150 ± 15 | 200 ± 20 | 0% |
| This compound (1) | 10 | 110 ± 12 | 150 ± 18 | 26.7% |
| This compound (3) | 10 | 75 ± 9 | 90 ± 11 | 50.0% |
| This compound (10) | 10 | 40 ± 5 | 50 ± 7 | 73.3% |
| This compound (30) | 10 | 25 ± 4 | 30 ± 5 | 83.3% |
Table 2: Example Pharmacokinetic Parameters of Cyproheptadine in Different Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | Bioavailability (F%) | Reference |
| Cat | ~0.5 | IV | 669 ± 206 | - | - | - | [9] |
| Cat | ~2.0 | Oral | - | - | 12.8 ± 9.9 | 101 ± 36 | [9] |
| Human | 0.23 | Oral | ~30 | 2-3 | ~16 | Not Reported | [11] |
Experimental Protocols
Protocol: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Selection: Use healthy, 8-10 week old mice of a single strain and sex (e.g., male C57BL/6).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Grouping: Randomly assign animals to dose groups (n=3-5 per group). Include a vehicle control group.
-
Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Dosing: Administer the compound via the intended route (e.g., oral gavage). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, changes in posture or breathing).
-
At the end of the study (e.g., 7-14 days), collect blood for clinical chemistry and tissues for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause more than a 10-20% reduction in body weight or significant clinical signs of distress.[7]
Visualizations
Caption: Hypothetical mechanism of this compound as an antagonist of H1 and 5-HT2A receptors.
Caption: Workflow for determining an optimal in vivo dose for a novel compound.
Caption: A decision-making diagram for troubleshooting unexpected in vivo toxicity.
References
- 1. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 2. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nc3rs.org.uk [nc3rs.org.uk]
- 6. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disposition of cyproheptadine in cats after intravenous or oral administration of a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetic Modeling of the Enterohepatic Recirculation of Fimasartan in Rats, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza a Virus Inhibition: Evaluating Computationally Identified Cyproheptadine Through In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iproheptine Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Iproheptine solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: Publicly available experimental data on the specific solubility of this compound is limited. However, information on the structurally similar compound, Cyproheptadine (B85728) Hydrochloride, can provide a starting point for solvent selection. Cyproheptadine HCl is described as soluble in water, freely soluble in methanol, sparingly soluble in ethanol, and soluble in chloroform.[1] One gram is soluble in 1.5 mL of methanol, 16 mL of chloroform, 35 mL of alcohol, and 275 mL of water.[2]
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
A2: Precipitation in cell culture media can occur for several reasons:
-
Low Solubility in Aqueous Solutions: The compound may have inherently low solubility in the aqueous environment of the cell culture medium.
-
"Salting Out" Effect: Components of the media, such as salts and proteins (e.g., in fetal bovine serum), can reduce the solubility of a dissolved compound.
-
pH Shift: The pH of your final solution after adding the this compound stock may have shifted to a point where the compound is less soluble.
-
Solvent Shock: Adding a concentrated stock solution in an organic solvent directly to the aqueous medium too quickly can cause the compound to crash out of solution.
Q3: What are the recommended starting solvents for preparing an this compound stock solution?
A3: Based on the data for the similar compound Cyproheptadine, the following solvents can be considered for initial solubility testing:
-
Methanol: Freely soluble.[1]
-
Ethanol: Sparingly soluble.[1]
-
Chloroform: Soluble.[1]
-
Water: Soluble.[1]
-
DMSO (Dimethyl sulfoxide): While not explicitly mentioned for this compound or Cyproheptadine in the provided results, DMSO is a common solvent for preparing stock solutions of organic compounds for in vitro assays. It is generally well-tolerated by many cell lines at low final concentrations (typically <0.5%).
Q4: How can I improve the solubility of this compound in my experimental setup?
A4: To improve solubility, consider the following approaches:
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent. You can try adjusting the pH of your solvent or media. For some compounds, dissolving them in a slightly acidic or basic solution (e.g., 0.1M HCl or 0.1M NaOH) can help, but you must neutralize the pH before adding it to your cells.[3]
-
Warming: Gently warming the solution can increase the solubility of some compounds. However, be cautious about the thermal stability of this compound.
-
Sonication: Using a sonicator can help to break down particles and enhance dissolution.
-
Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent.
Q5: What is the stability of similar compounds in solution, and how should I store my this compound stock?
A5: Studies on Cyproheptadine hydrochloride in an oral liquid formulation at pH 3.7 showed it to be stable for at least 180 days when stored in amber-colored glass bottles at room temperature.[4][5] For short-term storage of Cyproheptadine HCl, 0-4°C (days to weeks) is recommended, and for long-term storage (months to years), -20°C is advised.[1] It is recommended to store this compound stock solutions in a similar manner: protected from light in tightly sealed containers at low temperatures.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | Refer to the solubility data of structurally similar compounds. Test small amounts of this compound in different recommended solvents (Methanol, Ethanol, DMSO) to find the most effective one. |
| Inadequate Mixing | Vortex the solution for several minutes. If particles are still visible, try sonicating the solution in a water bath for 10-15 minutes. |
| Low Temperature | Gently warm the solution in a water bath. Monitor the temperature to avoid degradation of the compound. |
| pH of the Solvent | For aqueous solutions, try adjusting the pH. Test the effect of a small amount of acid (e.g., HCl) or base (e.g., NaOH) on a small aliquot. |
Issue: this compound precipitates when the stock solution is added to the cell culture medium.
| Possible Cause | Troubleshooting Steps |
| High Concentration of Stock Solution | Prepare a more dilute stock solution. This will reduce the final concentration of the organic solvent in the medium. |
| "Solvent Shock" | Add the stock solution to the medium drop-wise while gently vortexing or swirling the medium. This allows for gradual mixing and can prevent the compound from crashing out. |
| Media Components | Try adding the stock solution to the basal medium first, before the addition of serum, as serum proteins can sometimes cause precipitation. |
| Final Concentration Exceeds Solubility Limit | The desired final concentration of this compound in the media may be above its solubility limit in the aqueous environment. You may need to work at a lower final concentration. |
Quantitative Data Summary
The following table summarizes the solubility of Cyproheptadine, a compound structurally similar to this compound. This data can be used as a reference for initial solvent screening for this compound.
| Solvent | Cyproheptadine HCl Solubility | Reference |
| Methanol | 1 g in 1.5 mL (Freely Soluble) | [1][2] |
| Chloroform | 1 g in 16 mL (Soluble) | [1][2] |
| Alcohol (Ethanol) | 1 g in 35 mL (Sparingly Soluble) | [1][2] |
| Water | 1 g in 275 mL (Soluble) | [1][2] |
| Ether | Practically Insoluble | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (For a 10 mM solution of this compound with a molecular weight of 171.32 g/mol , you would need 1.7132 mg for 1 mL of solvent).
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Dissolution: Vortex the tube for 2-3 minutes to dissolve the powder. If necessary, place the tube in a sonicator water bath for 10-15 minutes.
-
Sterilization: If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to make a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).
-
Dilution Technique:
-
Pipette the required volume of pre-warmed medium into a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
-
Final Application: Add the final this compound-containing medium to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Workflow for preparing this compound stock solution.
References
Technical Support Center: Iproheptine (Cyproheptadine) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Iproheptine (also known as Cyproheptadine) chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound (Cyproheptadine)?
A1: The most common and well-documented synthetic route for this compound involves a two-step process. The first step is a Grignard reaction between a derivative of 1-methylpiperidine (B42303) and dibenzosuberonone to form a tertiary alcohol intermediate. The second step is the acid-catalyzed dehydration of this alcohol to yield the final this compound product.
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters to control include the quality and activation of magnesium for the Grignard reaction, the exclusion of moisture and air throughout the process, the temperature during both the Grignard reaction and the dehydration step, and the choice of acid catalyst and solvent for the dehydration.
Q3: What are some common impurities encountered in this compound synthesis?
A3: Impurities can arise from both the synthesis process and degradation. Process-related impurities may include unreacted starting materials, byproducts from side reactions during the Grignard and dehydration steps, and residual solvents.[1] Degradation impurities can result from oxidation, hydrolysis, or thermal degradation.[1]
Q4: How does the final product's crystalline form affect its properties?
A4: Cyproheptadine (B85728) hydrochloride can exist in different polymorphic forms depending on the crystallization conditions, such as the solvent and the rate of crystallization.[2] These different crystalline forms can have varying physicochemical properties, including melting point and solubility, which can impact the drug's formulation and bioavailability.[2]
Troubleshooting Guides
Problem 1: Low Yield in the Grignard Reaction Step
Possible Causes:
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from initiating.
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture, which will quench the reaction.
-
Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at higher temperatures.
-
Poor Quality of Reactants or Solvents: Impurities in the alkyl halide or solvent can inhibit the formation of the Grignard reagent.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Magnesium Activation | Before the reaction, activate the magnesium turnings by stirring them vigorously under a dry nitrogen atmosphere. Alternatively, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to initiate the reaction. | A visible reaction (e.g., bubbling, heat generation) should indicate the formation of the Grignard reagent. |
| Strict Anhydrous Conditions | Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, preferably freshly distilled over a suitable drying agent. | Minimizes the quenching of the Grignard reagent, leading to a higher yield of the desired tertiary alcohol. |
| Temperature Control | Initiate the reaction at room temperature. Once initiated, the reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux. For the addition of the ketone, the temperature should be carefully controlled, often at a lower temperature (e.g., 0°C), to prevent side reactions. | Improved selectivity and reduced formation of byproducts. |
| Reactant and Solvent Purity | Use high-purity starting materials. Ensure solvents are of an appropriate grade and are properly dried. | Consistent and reproducible yields. |
Problem 2: Incomplete Dehydration or Formation of Byproducts in the Final Step
Possible Causes:
-
Inefficient Acid Catalyst: The chosen acid catalyst may not be strong enough to promote efficient dehydration.
-
Rearrangement of the Carbocation Intermediate: The tertiary carbocation formed during dehydration can undergo rearrangement, leading to isomeric impurities.
-
High Reaction Temperature: Excessive heat can lead to charring and the formation of degradation products.
-
Reversible Reaction: The dehydration reaction is reversible, and the presence of water can shift the equilibrium back towards the starting material.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Choice of Dehydration Agent | Strong acids like concentrated hydrochloric acid or sulfuric acid are commonly used.[3] For sensitive substrates, milder reagents like phosphorus oxychloride in pyridine (B92270) or thionyl chloride can be employed.[4] | Complete conversion of the tertiary alcohol to the alkene. |
| Control of Reaction Conditions | Maintain the reaction at a controlled temperature, for example, by heating to 90°C with concentrated hydrochloric acid in an ethanol-water mixture.[3] Using a Dean-Stark apparatus to remove water can drive the reaction to completion. | Minimized byproduct formation and improved yield of the desired product. |
| Minimizing Rearrangements | Using a less nucleophilic acid and a non-polar solvent can sometimes suppress carbocation rearrangements. | Higher purity of the final product with fewer isomeric impurities. |
Problem 3: Difficulty in Purification and Crystallization of the Final Product
Possible Causes:
-
Presence of Oily Impurities: Byproducts from the synthesis can be oily and hinder the crystallization of the hydrochloride salt.
-
Incorrect Solvent System for Crystallization: The chosen solvent may not be optimal for obtaining a pure, crystalline product.
-
Formation of Polymorphs: As mentioned, different crystallization conditions can lead to different crystal forms, some of which may be less stable or harder to isolate.[2]
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Effective Work-up | After the dehydration reaction, neutralize the excess acid and perform a liquid-liquid extraction to separate the organic product from aqueous impurities. Washing the organic layer with brine can help remove residual water. | A cleaner crude product that is easier to crystallize. |
| Optimized Crystallization | A common method for crystallizing cyproheptadine hydrochloride is from an ethanol-water mixture.[3] Experiment with different solvent systems and cooling rates to find the optimal conditions for obtaining well-defined crystals. The use of hot methanol (B129727) for natural crystallization can yield one crystalline form (Form I), while rapid crystallization from the same solvent can produce another (Form II). Anhydrous ethanol (B145695) can yield other forms (III and IV).[2] | A high-purity, crystalline product with a sharp melting point. |
| Use of Activated Carbon | Treating the solution with activated carbon before crystallization can help remove colored and some organic impurities.[3] | A colorless or pale-yellow crystalline product. |
Experimental Protocols
Synthesis of 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine (Grignard Step)
A detailed protocol for a similar Grignard reaction involves the slow addition of a Grignard reagent to a solution of the ketone in an anhydrous ether solvent at a low temperature (e.g., 0°C). The reaction mixture is then stirred for a specified time before being quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
Synthesis of this compound (Cyproheptadine) Hydrochloride (Dehydration Step)
A documented procedure for the synthesis of cyproheptadine hydrochloride involves the following:[3]
-
Dissolve the crude 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine in a 95% ethanol aqueous solution with heating.
-
Add concentrated hydrochloric acid to the solution.
-
Heat the mixture to approximately 90°C and stir for 1 hour.
-
After a slight cooling, add activated carbon and continue heating and stirring for 20 minutes.
-
Filter the hot solution and wash the filter residue with a small amount of hot water.
-
Allow the combined filtrates to stand at room temperature for crystallization.
-
Filter the crystals and dry them at 80-100°C.
Data Presentation
Table 1: Reported Yields for Cyproheptadine Hydrochloride Synthesis
| Step | Reactants | Conditions | Yield | Purity | Reference |
| Dehydration & Crystallization | 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine, conc. HCl, 95% Ethanol | 90°C, 1h | 74.2% | 93.3% | [3] |
| Recrystallization | Crude Cyproheptadine HCl, 20% Ethanol aqueous solution | - | 68% | 99.9% | [3] |
Visualizations
Logical Workflow for this compound Synthesis Troubleshooting
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Overcoming Challenges in Cyproheptadine Quantification in Plasma
Welcome to the technical support center for the quantification of Cyproheptine in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when quantifying Cyproheptadine (B85728) in plasma?
The most prevalent challenges in the bioanalysis of Cyproheptadine in plasma are primarily associated with the complexity of the plasma matrix. These challenges include:
-
Matrix Effects: Endogenous components of plasma, such as phospholipids, can co-elute with Cyproheptadine and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3] This can significantly impact the accuracy and reproducibility of the results.[3][4]
-
Low Recovery: Inefficient extraction of Cyproheptadine from the plasma can result in low recovery, leading to decreased sensitivity of the assay.
-
Poor Sensitivity: Achieving low limits of quantification (LOQ) can be challenging due to matrix effects and low recovery.[5]
-
Analyte Stability: The stability of Cyproheptadine in plasma during sample collection, processing, and storage is crucial for accurate quantification.[6][7][8] Degradation of the analyte can lead to underestimation of its concentration.
-
Chromatographic Issues: Poor peak shape, retention time shifts, and carryover can all affect the accuracy and precision of the quantification.[9]
Q2: What is the recommended analytical technique for Cyproheptadine quantification in plasma?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative determination of drugs and metabolites in biological fluids due to its high sensitivity and selectivity.[1][10] This technique is well-suited for detecting the low concentrations of Cyproheptadine typically found in plasma samples.[11][12]
Q3: How can I minimize matrix effects in my assay?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: The goal of sample preparation is to remove interfering components from the plasma matrix while efficiently extracting the analyte of interest.[13] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering phospholipids.[2][3]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT. A method using diethyl-ether/dichloromethane has been successfully used for Cyproheptadine extraction.[11][14]
-
Solid-Phase Extraction (SPE): Provides excellent sample cleanup and can significantly reduce matrix effects.[2][3]
-
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate Cyproheptadine from co-eluting matrix components is crucial.[1]
-
Use of an Appropriate Internal Standard (IS): An ideal IS should have similar physicochemical properties to the analyte and experience similar matrix effects. Amitriptyline has been successfully used as an internal standard for Cyproheptadine quantification.[11]
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to compensate for matrix effects.[13]
Q4: What should I do if I'm observing low recovery of Cyproheptadine?
Low recovery is often related to the sample preparation method. Consider the following:
-
Optimize Extraction Solvent/Cartridge: If using LLE, experiment with different organic solvents and pH conditions. For SPE, screen different sorbents and elution solvents.
-
Check for Drug Stability: Ensure that Cyproheptadine is not degrading during the extraction process.
-
Evaluate Protein Binding: Cyproheptadine may bind to plasma proteins. The extraction method should be efficient in disrupting this binding.
Q5: How can I improve the sensitivity of my assay?
To enhance sensitivity and achieve a lower limit of quantification (LOQ):
-
Optimize MS/MS Parameters: Tune the mass spectrometer for the specific transitions of Cyproheptadine to maximize signal intensity.
-
Improve Sample Preparation: A cleaner sample with less matrix interference will result in a better signal-to-noise ratio.[3]
-
Increase Sample Volume: If feasible, increasing the volume of plasma extracted can lead to a higher concentration of the analyte in the final extract.
-
Use a More Sensitive Instrument: Modern LC-MS/MS systems offer higher sensitivity.[5]
Troubleshooting Guides
Problem: High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards, QCs, and unknowns. Automating the process where possible can reduce variability.[10] |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix. If significant effects are observed, re-optimize the sample preparation method for better cleanup.[2][3] Consider using a different ionization source (e.g., APCI instead of ESI) as APCI can be less susceptible to matrix effects.[2][4] |
| Internal Standard (IS) Issues | Verify the stability and purity of the IS. Ensure the IS concentration is appropriate and that it is added consistently to all samples at the beginning of the sample preparation process. |
| Instrument Instability | Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. Look for variations in peak area and retention time. If instability is observed, perform system maintenance.[9] |
Problem: Poor Peak Shape or Shifting Retention Times
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. Phospholipids from plasma samples are a common cause of column fouling.[3] |
| Mobile Phase Issues | Prepare fresh mobile phase. Ensure the pH is correct and the solvents are properly degassed. |
| Injector Problems | Inspect the injector for blockages or leaks. Clean or replace the injector needle and seat. |
| Incompatible Injection Solvent | The solvent used to reconstitute the final extract should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.[9] |
Problem: No or Low Analyte Signal
| Potential Cause | Troubleshooting Step |
| Incorrect MS/MS Parameters | Verify the precursor and product ion masses and other MS parameters (e.g., collision energy, declustering potential). Infuse a standard solution of Cyproheptadine directly into the mass spectrometer to optimize these parameters. |
| Sample Degradation | Investigate the stability of Cyproheptadine under the sample handling and storage conditions.[6][7][8] Ensure samples are kept at the appropriate temperature (e.g., on ice) during processing and stored at -80°C for long-term stability. |
| Extraction Failure | Review the sample preparation protocol. Ensure the correct solvents and reagents were used and that the procedure was followed correctly. |
| Instrument Malfunction | Check for system-level issues such as a clogged spray needle, leaks, or electronic failures.[15] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Method for Cyproheptadine in Human Plasma
This protocol is based on a validated method for the quantification of cyproheptadine in human plasma.[11][14]
1. Sample Preparation:
- To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (Amitriptyline).
- Vortex for 10 seconds.
- Add 100 µL of 0.5 M NaOH and vortex for 10 seconds.
- Add 2.5 mL of extraction solvent (diethyl-ether/dichloromethane, 70/30 v/v).
- Vortex for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Vortex for 30 seconds.
- Inject a portion of the sample into the LC-MS/MS system.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | HPLC system |
| Column | Alltech Prevail C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (50/50 v/v) + 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Run Time | 4 minutes |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cyproheptadine: To be optimized based on the specific instrument Amitriptyline (IS): To be optimized based on the specific instrument |
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for Cyproheptadine quantification in human plasma.[11][14]
| Parameter | Value |
| Linearity Range | 0.05 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Intra-day Precision (%RSD) | < 3.15% |
| Inter-day Precision (%RSD) | < 3.57% |
| Recovery | 76.16% |
Visualizations
Caption: Experimental workflow for Cyproheptadine quantification in plasma.
Caption: Troubleshooting decision tree for high variability in results.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. From Bed to Bench: Pre-analytical Stability of 29 Anti-infective Agents in Plasma and Whole Blood to Improve Accuracy of Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Navigating Experimental Variability with Iproheptine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Iproheptine. The information is designed to assist researchers in identifying potential sources of inconsistency and in developing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-generation antihistamine and a potent serotonin (B10506) receptor antagonist.[1][2][3] Its primary mechanism involves competitive antagonism at histamine (B1213489) H1 receptors and serotonin 5-HT2A and 5-HT2C receptors.[2][3] This dual-action underlies its use in treating allergic conditions and its notable off-label applications, such as appetite stimulation and management of serotonin syndrome.[1][2] Additionally, it exhibits antimuscarinic (anticholinergic) and calcium-channel blocking properties.[1][4]
Q2: What are the common causes of variability in this compound experiments?
Variability in experiments with this compound can stem from several factors, broadly categorized as pharmacological and procedural. Pharmacokinetic and pharmacodynamic variations among individuals or cell lines can significantly impact drug response.[5][6] Procedural issues may include inconsistencies in experimental protocols, reagent stability, and data analysis methods.[7][8]
Q3: How should this compound be stored to ensure stability?
This compound hydrochloride is relatively stable in light and at room temperature.[1] For oral liquid formulations, it has been shown to be stable for at least 180 days when stored in amber-colored glass bottles at room temperature, maintaining a constant pH of 3.7.[9][10] It is recommended to store it below 40°C (104°F), preferably between 15°C and 30°C (59°F and 86°F), in a well-closed container unless otherwise specified by the manufacturer.[1]
Q4: Are there known issues with this compound purity and how can they be addressed?
While specific widespread purity issues are not prominently documented in the provided search results, the presence of impurities or related compounds can be a source of experimental variability. It is crucial to use this compound from a reputable supplier that provides a certificate of analysis with detailed information on purity and the identity of any related compounds.[11] If lot-to-lot variability is suspected, it is advisable to perform analytical validation of the compound's purity and concentration.
Troubleshooting Guides
Issue 1: Inconsistent Cellular Response in In-Vitro Assays
Possible Causes:
-
Cell Line Variability: Different cell lines, or even the same cell line at different passages, can exhibit varied expression levels of H1 and 5-HT receptors.
-
Compound Stability in Media: this compound may degrade in certain cell culture media over long incubation periods.
-
Assay-Specific Artifacts: The choice of assay to measure cellular response (e.g., ATP-based viability assays vs. direct cell counting) can lead to discrepant results.[7]
Troubleshooting Steps:
-
Cell Line Characterization:
-
Regularly perform cell line authentication.
-
Monitor the expression of target receptors (H1, 5-HT2A/2C) at the passages used for experiments.
-
-
Compound Stability Check:
-
Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium under experimental conditions. Analyze the medium at different time points using HPLC or a similar method.
-
-
Assay Validation:
-
Validate your primary assay with an orthogonal method (e.g., confirm viability results from a metabolic assay with a direct count of live/dead cells).
-
Include appropriate positive and negative controls in every experiment.[12]
-
Issue 2: High Variability in Animal Model Studies
Possible Causes:
-
Pharmacokinetic Variability: Age, sex, and genetic background of the animals can influence the absorption, distribution, metabolism, and excretion (ADME) of this compound.[5][13]
-
Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) can significantly affect bioavailability.
-
Stress and Environmental Factors: Animal handling and housing conditions can introduce physiological variability that impacts experimental outcomes.
Troubleshooting Steps:
-
Standardize Animal Cohorts:
-
Use animals of the same age, sex, and genetic strain.
-
Acclimatize animals to the experimental environment before starting the study.
-
-
Pharmacokinetic Profiling:
-
If feasible, perform a pilot pharmacokinetic study in your animal model to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life (t1/2) to inform dosing and sampling times.
-
-
Refine Dosing Procedures:
-
Ensure consistent and accurate dosing for all animals.
-
For oral administration, consider the fed/fasted state of the animals.
-
Quantitative Data Summary
Table 1: Stability of this compound Hydrochloride in Oral Liquid Formulation
| Storage Condition | Duration | pH Change | Potency Loss | Physical Appearance |
| Room Temperature (Amber Bottle) | 180 days | None (remained at 3.7) | < 5% | No change |
| Room Temperature (5% Dextrose) | 1 day | 4.0 to 3.6 | > 40% | No change |
| Room Temperature (0.9% NaCl) | 2 days | 4.9 to 4.1 | 8% | No change |
Data compiled from studies on the chemical stability of cyproheptadine (B85728) hydrochloride.[9]
Table 2: Factors Contributing to Inter-Individual Variability in Drug Response
| Factor Category | Specific Examples | Potential Impact on this compound Experiments |
| Genetic | Polymorphisms in drug-metabolizing enzymes (e.g., Cytochrome P450) and drug transporters. | Altered metabolism and clearance, leading to variable plasma concentrations. |
| Physiological | Age, sex, disease state, organ function (liver, kidney). | Differences in drug absorption, distribution, and excretion. |
| Environmental | Diet, co-administered drugs, exposure to inducers/inhibitors of metabolism. | Drug-drug or drug-food interactions affecting this compound's efficacy and safety profile. |
This table summarizes general factors that can contribute to pharmacokinetic and pharmacodynamic variability.[5][6]
Experimental Protocols & Methodologies
Protocol 1: In-Vitro Assay for Histamine H1 Receptor Antagonism
-
Cell Culture: Culture HEK293 cells stably expressing the human histamine H1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Calcium Flux Assay:
-
Plate cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 15-30 minutes.
-
Stimulate the cells with a known concentration of histamine (EC80).
-
Measure the change in fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the histamine response for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Assessment of Appetite Stimulation in a Rodent Model
-
Animals: Use male Wistar rats (8-10 weeks old) housed individually with free access to standard chow and water.
-
Acclimatization: Allow a 7-day acclimatization period, during which daily food intake and body weight are monitored.
-
Dosing:
-
Randomly assign animals to two groups: Vehicle control and this compound-treated.
-
Administer this compound (e.g., 2 mg/kg) or vehicle orally once daily for 7 days.
-
-
Measurements:
-
Record daily food intake at the same time each day by weighing the remaining food.
-
Measure body weight daily.
-
-
Data Analysis:
-
Compare the average daily food intake and the change in body weight between the this compound-treated and vehicle control groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Visualizations
Caption: this compound's antagonistic action on histamine and serotonin receptors.
References
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 3. What is Cyproheptadine Hydrochloride used for? [synapse.patsnap.com]
- 4. The mechanism of action of cyproheptadine on prolactin release by cultured anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and Pharmacodynamic Variability: A Daunting Challenge in Drug Therapy | Bentham Science [benthamscience.com]
- 7. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. youtube.com [youtube.com]
- 13. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Iproheptine in Cellular Assays
This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to anticipate and mitigate potential off-target effects of Iproheptine in in vitro experiments. Due to the limited publicly available data on this compound's specific biological activities, this guide leverages information from structurally similar compounds, such as Cyproheptadine and other first-generation antihistamines, to predict its likely off-target profile.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target effects of this compound?
A1: Based on its structural similarity to Cyproheptadine and other first-generation antihistamines, this compound is predicted to have off-target activity at several receptor families beyond its primary target. These may include:
-
Muscarinic Acetylcholine Receptors (mAChRs): Antagonism at these receptors can lead to anticholinergic effects such as dry mouth, blurred vision, and urinary retention in vivo, and may confound signaling pathways related to calcium mobilization and Gq protein signaling in cellular assays.[1][2]
-
Serotonin (B10506) (5-HT) Receptors: Interaction with various 5-HT receptor subtypes is a common feature of this class of compounds and can affect a wide range of signaling cascades, including those involving cAMP, PI3K/Akt, and MAPK pathways.[1][3][4][5]
-
Alpha-Adrenergic Receptors: Blockade of alpha-adrenergic receptors can lead to effects like hypotension and tachycardia in vivo and may interfere with signaling pathways that regulate vasoconstriction and smooth muscle contraction in cellular models.[1]
Q2: At what concentration should I use this compound to minimize off-target effects?
A2: The optimal concentration of this compound will be assay- and cell-type-dependent. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits your desired on-target effect while minimizing off-target phenotypes and cytotoxicity. A concentration matrix experiment, varying both concentration and incubation time, is highly recommended as an initial step.
Q3: How can I confirm that the observed cellular phenotype is due to the on-target activity of this compound?
A3: To confirm on-target activity, several control experiments are essential. If available, using a cell line where the intended target has been knocked out or knocked down is the gold standard. If the phenotype persists in these cells, it is likely an off-target effect. Additionally, using a structurally unrelated compound that targets the same primary protein can help validate that the observed phenotype is a result of modulating that specific target. A Cellular Thermal Shift Assay (CETSA) can also be used to confirm direct binding of this compound to its intended target within the cell.
Q4: My cells are showing significant cytotoxicity after treatment with this compound. What could be the cause?
A4: Significant cytotoxicity, especially at higher concentrations, is often a result of off-target effects. This could be due to interactions with multiple receptors, disruption of essential cellular pathways, or general membrane disruption. It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the cytotoxic concentration 50 (CC50) and work at concentrations well below this value. Reducing the incubation time may also mitigate cytotoxic effects.
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Results
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh stock solutions of this compound regularly. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using analytical methods like HPLC, if possible. |
| Cell Culture Variability | Standardize cell culture conditions, including cell passage number, seeding density, and media composition. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Reagent Inconsistency | Aliquot and store this compound stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles. Use high-purity reagents and sterile technique throughout. |
Problem 2: Observed Phenotype Does Not Match Expected On-Target Effect
| Potential Cause | Recommended Solution |
| Dominant Off-Target Effect | The observed phenotype may be a result of this compound binding to an unintended target. Perform a literature search on the off-target effects of structurally similar compounds (e.g., first-generation antihistamines) to identify potential alternative pathways being affected.[1][6][7] |
| Pathway Crosstalk | The on-target effect may be initiating a signaling cascade that leads to an unexpected downstream phenotype. Use pathway inhibitors for suspected off-target pathways to see if the phenotype can be rescued. |
| Incorrect Hypothesis | Re-evaluate the hypothesized function of your target protein in the specific cellular context of your experiment. |
Problem 3: High Background or Low Signal-to-Noise Ratio
| Potential Cause | Recommended Solution |
| Sub-optimal Assay Conditions | Optimize assay parameters such as incubation time, antibody concentrations (for immunoassays), and substrate concentrations (for enzymatic assays). |
| Cellular Stress | High concentrations of this compound or the vehicle (e.g., DMSO) may be causing cellular stress, leading to non-specific effects. Lower the concentration of this compound and ensure the final vehicle concentration is non-toxic to the cells (typically ≤ 0.1%). |
| Assay Interference | This compound may directly interfere with the assay components (e.g., fluorescence quenching). Run a cell-free control with this compound and the assay reagents to test for direct interference. |
Experimental Protocols
Protocol 1: Dose-Response Matrix for Optimal Concentration and Time
Objective: To identify the optimal concentration and incubation time of this compound that maximizes the on-target effect while minimizing general cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a very low concentration (e.g., 1 nM).
-
Treatment: Treat cells with the different concentrations of this compound.
-
Time Course: At various time points (e.g., 6, 12, 24, 48 hours), perform your specific functional assay to measure the on-target effect.
-
Parallel Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT or LDH, see below) at the same concentrations and time points.
-
Data Analysis: Plot the on-target effect and cytotoxicity as a function of concentration and time. Select the concentration and time point that gives the best therapeutic window (maximal on-target effect with minimal cytotoxicity).
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the concentration at which this compound exhibits cytotoxic effects.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired incubation time (determined from the dose-response matrix). Include wells with untreated cells (negative control) and wells with a lysis agent (positive control).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[9][10][11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[9][10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to its intracellular target protein.
Methodology:
-
Cell Culture and Treatment: Culture cells to confluency, harvest, and resuspend in a suitable buffer. Treat the cell suspension with this compound or vehicle (DMSO) and incubate at 37°C.
-
Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).[12]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12]
Visualizations
Caption: Workflow for identifying and mitigating this compound's off-target effects.
Caption: Predicted off-target antagonism of Gq-coupled muscarinic receptor signaling.
Caption: Predicted off-target antagonism of common serotonin receptor signaling pathways.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dentalcare.com [dentalcare.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
Iproheptine Degradation and Stability: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways and prevention of Iproheptine.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of structurally similar compounds like Cyproheptadine (B85728), this compound is susceptible to degradation through several pathways, primarily:
-
Oxidation: This is a major degradation route, potentially leading to the formation of hydroxylated derivatives. For the related compound Cyproheptadine, an oxidative degradation product has been identified as 10,11-dihydroxy-dibenzosuberone.[1][2][3]
-
Hydrolysis: While specific data on this compound is limited, compounds with similar structures can be susceptible to hydrolysis, especially at extreme pH levels.[4]
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation in many pharmaceutical compounds.[4][5] It is advisable to protect this compound from light.
Q2: What are the common degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, by analogy to Cyproheptadine, a potential major oxidative degradation product could be a dihydroxy derivative of the dibenzosuberone (B195587) ring. Researchers should consider the possibility of forming such degradation products during stability studies.[1][2][3]
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize this compound degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of solutions within a stable range. For a compounded oral solution of the related Cyproheptadine Hydrochloride, a pH range of 3.5 to 4.5 was found to be stable.[6]
-
Temperature Control: Avoid high temperatures. The degradation rate of a similar compound, Cyproheptadine, increased significantly at elevated temperatures (40°C).[6] Storage at controlled room temperature or refrigerated conditions is recommended.
-
Light Protection: Store this compound solutions and solid materials in amber-colored containers or otherwise protected from light to prevent photolytic degradation.[7]
-
Use of Antioxidants: For solutions, consider the addition of antioxidants to mitigate oxidative degradation.
-
Inert Atmosphere: When working with this compound in solution, particularly for long-term storage, purging the container with an inert gas like nitrogen or argon can help prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | 1. Confirm the identity of the new peaks using techniques like LC-MS to determine their mass. 2. Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate degradation products and compare their retention times with the unexpected peaks.[8][9] 3. Review sample preparation and storage conditions to identify potential causes of degradation. |
| Loss of this compound potency over time | Chemical instability and degradation | 1. Re-evaluate the storage conditions (temperature, light exposure, pH of the solution). 2. For solutions, ensure the solvent is free of peroxides and other oxidizing agents. 3. Perform a stability study to determine the rate of degradation under your experimental conditions. |
| Discoloration of this compound solution | Formation of degradation products | 1. Investigate the nature of the color change. This could indicate specific types of degradation (e.g., oxidation often leads to colored byproducts). 2. Analyze the discolored solution by HPLC to identify and quantify the degradation products. |
Quantitative Data Summary
The following table summarizes stability data for a compounded oral solution of Cyproheptadine Hydrochloride, a structurally related compound, which can provide insights into the potential stability of this compound formulations.
| Condition | Parameter | Result | Reference |
| Storage at 24°C for 180 days | Chemical Stability (Cyproheptadine Content) | Stable | [6] |
| Storage at 40°C for 180 days | Chemical Stability (Cyproheptadine Content) | 20-fold increase in degradation rate compared to 24°C | [6] |
| Storage in amber glass bottles at room temperature for 180 days | pH | Remained constant at 3.7 | [7] |
| Storage in amber glass bottles at room temperature for 180 days | Physical Appearance | No change | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, neutralize the solution with 0.1 N NaOH and analyze by HPLC.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period. At each time point, neutralize the solution with 0.1 N HCl and analyze by HPLC.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period. Analyze the samples by HPLC at different time intervals.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at a high temperature (e.g., 80°C) for a specified period. Also, heat the this compound stock solution at a similar temperature. Analyze the samples by HPLC.
-
Photolytic Degradation: Expose the this compound stock solution and solid powder to UV light (e.g., 254 nm) and fluorescent light for a specified duration. Analyze the samples by HPLC.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products (Adapted from Cyproheptadine HCl method)
This method can be used as a starting point for developing a validated stability-indicating assay for this compound.[1][2][3]
-
Column: C8, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: 0.05 M KH2PO4 buffer:methanol (35:65, v/v), with the pH adjusted to 4.5.
-
Flow Rate: 2 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Oxidative Degradation Pathway of this compound
This diagram illustrates a plausible oxidative degradation pathway for this compound, based on the known degradation of Cyproheptadine.
A potential oxidative degradation pathway for this compound.
Diagram 2: Experimental Workflow for Forced Degradation Studies
This diagram outlines the logical flow of a forced degradation study.
Workflow for conducting forced degradation studies.
References
- 1. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Iproheptine (Cyproheptadine) Delivery for Sustained Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of sustained-release delivery systems for Iproheptine (Cyproheptadine).
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Cyproheptadine (B85728) to consider for sustained-release formulation?
A1: Understanding the physicochemical properties of Cyproheptadine is crucial for designing an effective sustained-release system. Key properties include its molecular formula (C21H21N) and its solubility profile. The hydrochloride salt of Cyproheptadine is described as a white to slightly yellowish crystalline powder. It is soluble in water and freely soluble in methanol, but sparingly soluble in ethanol (B145695) and practically insoluble in ether.[1][2] Its stability is also a key factor; it is relatively stable at room temperature and in light.[1][3]
Q2: What are common challenges in developing sustained-release formulations for a drug like Cyproheptadine?
A2: Developing sustained-release formulations for drugs like Cyproheptadine can present several challenges.[4][5][6] These often stem from the drug's inherent properties and the complexities of the delivery system. Common issues include achieving the desired release profile, ensuring batch-to-batch reproducibility, and managing the stability of both the drug and the formulation. For poorly soluble drugs, enhancing bioavailability is a primary obstacle.[4][5]
Q3: Which sustained-release technologies are suitable for Cyproheptadine?
A3: Given its properties, several sustained-release technologies could be adapted for Cyproheptadine. Polymeric microspheres are a promising option, as they can encapsulate the drug and control its release over an extended period.[7] Other potential systems include matrix tablets and reservoir systems, where the drug is dispersed within a polymer matrix or enclosed by a rate-controlling membrane, respectively.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low Drug Encapsulation Efficiency in Microspheres
Problem: You are observing low encapsulation efficiency of Cyproheptadine in your polymer-based microspheres prepared by the double emulsion solvent evaporation method.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High drug solubility in the external aqueous phase | Modify the pH of the external aqueous phase to decrease the solubility of Cyproheptadine HCl. | A lower solubility in the external phase will reduce drug partitioning from the organic phase into the external water phase during solvent evaporation. |
| Insufficient polymer concentration | Increase the concentration of the polymer (e.g., PLGA) in the organic phase. | A higher polymer concentration increases the viscosity of the organic phase, which can slow down drug diffusion to the external phase. |
| Rapid solvent evaporation | Decrease the stirring speed during solvent evaporation or use a solvent with a lower vapor pressure. | Slower evaporation allows for more controlled polymer precipitation and drug entrapment. |
| Inadequate primary emulsion stability | Optimize the homogenization speed and time for the primary emulsion. | A stable primary emulsion prevents premature drug leakage. |
Issue 2: Initial Burst Release is Too High
Problem: Your in vitro release studies show a significant "burst release" of Cyproheptadine within the first few hours, exceeding the desired therapeutic window.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Surface-associated drug | Wash the prepared microspheres with a suitable non-solvent for the polymer but a solvent for the drug (e.g., a buffered aqueous solution) before drying. | This removes drug crystals adsorbed on the surface of the microspheres, which are responsible for the initial burst. |
| High porosity of microspheres | Increase the polymer concentration or use a polymer with a higher molecular weight. | A denser polymer matrix will reduce the initial rapid diffusion of the drug from the microsphere core. |
| Small particle size | Adjust the formulation and process parameters (e.g., decrease stirring speed) to achieve a larger average particle size. | Larger particles have a smaller surface area-to-volume ratio, which can help to reduce the burst effect. |
Issue 3: Inconsistent In Vitro Drug Release Profile
Problem: You are observing significant variability in the drug release profiles between different batches of your Cyproheptadine sustained-release formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent particle size distribution | Optimize and standardize the homogenization/stirring speed, time, and temperature during formulation. | A narrow and consistent particle size distribution is critical for reproducible release kinetics. |
| Variability in polymer properties | Ensure consistent sourcing and characterization of the polymer (e.g., molecular weight, polydispersity). | Batch-to-batch variations in the polymer can significantly impact degradation and drug release rates. |
| Inadequate control of drying process | Standardize the drying procedure (e.g., lyophilization parameters, vacuum oven temperature and time). | The drying process can affect the final morphology and porosity of the delivery system. |
Experimental Protocols
Protocol 1: Preparation of Cyproheptadine-Loaded PLGA Microspheres by Double Emulsion (w/o/w) Solvent Evaporation
-
Preparation of the Internal Aqueous Phase (w1): Dissolve a precisely weighed amount of Cyproheptadine HCl in deionized water to create the internal aqueous phase.
-
Preparation of the Organic Phase (o): Dissolve a specific amount of Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent like dichloromethane (B109758) (DCM).
-
Formation of the Primary Emulsion (w1/o): Add the internal aqueous phase to the organic phase and emulsify using a high-speed homogenizer to form a stable water-in-oil emulsion.
-
Formation of the Double Emulsion (w1/o/w2): Disperse the primary emulsion into a larger volume of an external aqueous phase (w2) containing a surfactant (e.g., polyvinyl alcohol - PVA) under constant stirring to form the double emulsion.
-
Solvent Evaporation: Continue stirring the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid microspheres.
-
Collection and Washing: Collect the microspheres by centrifugation or filtration. Wash them several times with deionized water to remove the surfactant and any unencapsulated drug.
-
Drying: Freeze-dry (lyophilize) the washed microspheres to obtain a fine, free-flowing powder.
-
Characterization: Characterize the microspheres for particle size, surface morphology (using Scanning Electron Microscopy - SEM), and drug loading efficiency.
Protocol 2: In Vitro Drug Release Study using the Dialysis Bag Method
-
Preparation of the Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Preparation of the Dialysis Setup: Cut a piece of dialysis tubing with a suitable molecular weight cut-off (MWCO) and securely close one end.
-
Sample Loading: Accurately weigh a sample of the Cyproheptadine-loaded microspheres and place it inside the dialysis bag. Add a small, known volume of the release medium and securely close the other end.
-
Initiation of the Study: Place the sealed dialysis bag into a vessel containing a larger, known volume of the release medium, maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the vessel and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Sample Analysis: Analyze the withdrawn samples for Cyproheptadine concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Table 1: Troubleshooting Guide for Low Encapsulation Efficiency
| Parameter | Modification | Expected Outcome on Encapsulation Efficiency |
| Polymer Concentration | Increase | Increase |
| Homogenization Speed | Optimize | Increase |
| Solvent Evaporation Rate | Decrease | Increase |
| Drug Solubility in External Phase | Decrease | Increase |
Table 2: Influence of Formulation Parameters on Release Profile
| Parameter | Modification | Effect on Initial Burst Release | Effect on Sustained Release Rate |
| Particle Size | Increase | Decrease | Decrease |
| Polymer Molecular Weight | Increase | Decrease | Decrease |
| Drug Loading | Increase | Increase | Increase |
Visualizations
Caption: Experimental workflow for preparation and evaluation of Cyproheptadine microspheres.
Caption: Troubleshooting logic for addressing high initial burst release.
References
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights from a Survey of Drug Formulation Experts: Challenges and Preferences in High-Concentration Subcutaneous Biologic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Pharmacokinetic Analysis: Cyproheptadine and Octodrine
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of the antihistamine Cyproheptadine and the stimulant Octodrine.
This guide provides a detailed comparative analysis of the pharmacokinetic properties of Cyproheptadine (as a likely substitute for the queried "Iproheptine") and Octodrine. While extensive data is available for Cyproheptadine, a first-generation antihistamine, information on the pharmacokinetics of Octodrine, a central nervous system stimulant, is notably scarce in contemporary scientific literature. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes associated signaling pathways and workflows.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the known pharmacokinetic parameters for Cyproheptadine and Octodrine. It is important to note that the data for Octodrine is limited and largely qualitative.
| Pharmacokinetic Parameter | Cyproheptadine | Octodrine (DMHA) | Source |
| Absorption | |||
| Bioavailability | Well-absorbed orally | Adequate but slow oral absorption suggested | [1][2] |
| Tmax (Time to Peak Plasma Concentration) | 1 to 3 hours | ~15 to 60 minutes for effects to occur | [1][3] |
| Distribution | |||
| Protein Binding | 96% to 99% | Low (<20%) for similar stimulants | [1][4] |
| Volume of Distribution | > 4 L/kg for similar antihistamines | ~4 L/kg for similar stimulants | [4][5] |
| Metabolism | |||
| Site of Metabolism | Liver (extensive), including glucuronidation | Hepatic (suggested) | [1][6] |
| Metabolites | Quaternary ammonium (B1175870) glucuronide conjugate, desmethylcyproheptadine | Heptaminol (active) | [6][7] |
| Excretion | |||
| Elimination Half-Life | Approximately 8 to 8.6 hours | 6-12 hours for similar stimulants | [1][4] |
| Routes of Excretion | Primarily renal (at least 40%) and fecal (2% to 20%) | Primarily renal for similar stimulants | [4][7] |
Detailed Pharmacokinetic Profiles
Cyproheptadine
Cyproheptadine is a first-generation antihistamine with additional antiserotonergic, anticholinergic, and sedative properties.[7][8] It is well-absorbed following oral administration, with peak plasma concentrations occurring within 1 to 3 hours.[1] The drug is extensively metabolized in the liver, with the primary metabolite identified as a quaternary ammonium glucuronide conjugate.[7] Cyproheptadine exhibits a high degree of protein binding, ranging from 96% to 99%.[1] Its elimination half-life is approximately 8.6 hours.[1] Excretion occurs through both renal and fecal routes, with at least 40% of the administered dose being excreted in the urine.[7]
Octodrine (DMHA)
Octodrine, also known as dimethylhexylamine (DMHA), is a sympathomimetic stimulant.[6][9] A comprehensive modern analysis of its pharmacokinetics is largely absent from scientific literature.[9] Early studies from the mid-20th century focused more on its physiological effects rather than its detailed pharmacokinetic profile.[6][9] It is suggested to have adequate but slow oral absorption.[2] The onset of its stimulant effects is reported to be between 15 and 60 minutes after consumption.[3] While specific data is lacking, stimulants with similar properties typically have low plasma protein binding and a large volume of distribution.[4] Heptaminol has been identified as an active metabolite of octodrine.[6] The elimination half-life and primary routes of excretion for Octodrine have not been well-documented, but for similar stimulants, renal excretion is the main pathway.[4]
Experimental Protocols
Detailed experimental protocols for determining the pharmacokinetic parameters of drugs like Cyproheptadine and Octodrine involve a series of standardized in vitro and in vivo assays.
1. Quantification in Biological Matrices (e.g., Plasma, Urine):
-
Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Procedure:
-
Sample Collection: Blood or urine samples are collected from subjects at predetermined time points after drug administration.
-
Sample Preparation: Proteins in the plasma samples are precipitated using a solvent like acetonitrile. The supernatant is then separated.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the parent drug from its metabolites.
-
Mass Spectrometric Detection: The separated compounds are ionized and detected by a mass spectrometer, allowing for sensitive and specific quantification.
-
Data Analysis: A calibration curve is generated using standards of known concentrations to determine the drug concentration in the unknown samples.
-
2. In Vitro Metabolism Studies:
-
Method: Incubation with liver microsomes.
-
Procedure:
-
Incubation: The drug is incubated with human or animal liver microsomes, which contain key drug-metabolizing enzymes (e.g., cytochrome P450s).
-
Reaction Initiation: The metabolic reaction is initiated by adding cofactors like NADPH.
-
Sample Analysis: At various time points, aliquots are taken, and the reaction is stopped. The samples are then analyzed by HPLC-MS/MS to identify and quantify the metabolites formed.
-
Enzyme Identification: Specific inhibitors of CYP450 isoforms can be used to identify the primary enzymes responsible for the drug's metabolism.
-
Visualizations
Signaling Pathways
Caption: Cyproheptadine's antagonist action on multiple receptors.
Caption: Octodrine's proposed mechanism of CNS stimulation.
Experimental Workflow
Caption: A typical experimental workflow for a pharmacokinetic study.
References
- 1. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Octodrine: New Questions and Challenges in Sport Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octodrine - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. apps.medicines.org.au [apps.medicines.org.au]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Cyproheptadine's Cross-Reactivity with Amine Receptors
It is important to note that the initial request for information on "Iproheptine" yielded no pharmacological data regarding its cross-reactivity with amine receptors. The available information for this compound is limited to its chemical structure and identifiers. Conversely, "Cyproheptadine" is a well-researched first-generation antihistamine with a known and complex interaction profile across various amine receptors. Given the potential for a naming similarity and the detailed scientific data available, this guide will proceed with a comprehensive analysis of Cyproheptadine's cross-reactivity, assuming it to be the compound of interest for the intended audience of researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of Cyproheptadine's binding affinity and functional activity at several key amine receptors, including histamine (B1213489), serotonin (B10506), and dopamine (B1211576) receptors. The information is presented to aid in understanding its polypharmacology and to provide a basis for further research and development.
Comparative Binding Affinity of Cyproheptadine at Amine Receptors
The following table summarizes the binding affinities (Ki) of Cyproheptadine for various amine receptors, compiled from multiple radioligand binding studies. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |
| Histamine H1 | [3H]mepyramine | Human | 0.9 | [1] |
| Serotonin 5-HT2A | [3H]ketanserin | Human | 1.2 | [2] |
| Serotonin 5-HT2B | Potent Antagonist | [3] | ||
| Serotonin 5-HT2C | ||||
| Serotonin 5-HT1A | [4] | |||
| Dopamine D2 | [3H]spiroperidol | [5] | ||
| Adrenergic α1 | [5] | |||
| Muscarinic M1-M5 |
Note: Specific Ki values for all listed receptors were not consistently available across the initial search results. The table reflects the data that could be readily extracted. Further literature review would be necessary to populate all fields with precise values.
Signaling Pathways of Amine Receptors
The following diagram illustrates the generalized signaling pathways for G-protein coupled receptors (GPCRs), which include the histamine, serotonin, and dopamine receptors discussed. Activation of these receptors by an agonist (like histamine or serotonin) or blockade by an antagonist (like Cyproheptadine) initiates a cascade of intracellular events.
Caption: Generalized signaling pathway for amine G-protein coupled receptors.
Experimental Protocols
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of a compound like Cyproheptadine to a specific amine receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with the human H1 receptor).
-
Radiolabeled ligand (e.g., [3H]mepyramine for the H1 receptor).
-
Test compound (Cyproheptadine).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a microplate or test tubes, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Equilibrium: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The filters will trap the cell membranes with the bound ligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a typical radioligand binding assay.
Discussion of Cross-Reactivity
Cyproheptadine is a first-generation antihistamine that exhibits potent antagonism at histamine H1 receptors.[3] Its clinical efficacy in allergic conditions is primarily attributed to this activity. However, its pharmacological profile is significantly broader due to its high affinity for other amine receptors.
Notably, Cyproheptadine is a potent antagonist of serotonin 5-HT2 receptors.[3][4] This antiserotonergic activity is thought to be responsible for some of its other therapeutic applications, such as in the management of serotonin syndrome and as an appetite stimulant.[3][6] The antagonism of 5-HT2B receptors may also contribute to its effectiveness in migraine prophylaxis.[3]
In addition to its antihistaminic and antiserotonergic effects, Cyproheptadine also displays anticholinergic and some antidopaminergic properties at higher concentrations.[3] The interaction with multiple receptor systems underscores the importance of considering its polypharmacological profile when evaluating its therapeutic potential and side-effect profile. For instance, its sedative effects are likely due to a combination of H1 receptor antagonism and its anticholinergic properties.
The cross-reactivity of Cyproheptadine highlights a common characteristic of many first-generation antihistamines and other centrally-acting drugs. Understanding these off-target interactions is crucial for predicting potential side effects, identifying new therapeutic indications, and guiding the development of more selective next-generation compounds.
Conclusion
Cyproheptadine demonstrates significant cross-reactivity with a range of amine receptors beyond its primary target, the histamine H1 receptor. Its potent antagonism of serotonin 5-HT2 receptors, in particular, contributes significantly to its overall pharmacological effects. The data and protocols presented in this guide offer a comparative framework for researchers to understand and further investigate the complex pharmacology of Cyproheptadine and other multi-target ligands. This knowledge is essential for both basic research into receptor function and the clinical development of new therapeutics.
References
- 1. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure-Affinity Relationships and Modeling of AMDA Analogs at 5-HT2A and H1 Receptors: Structural Factors Contributing to Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Relationship of neuroleptic drug effects at brain dopamine, serotonin, alpha-adrenergic, and histamine receptors to clinical potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Nasal Decongestants: Efficacy, Protocols, and Mechanisms
A comprehensive review of common nasal decongestants reveals significant differences in efficacy, supported by a variety of clinical evaluation methods. While direct comparative data for the Japanese-marketed iproheptine is not publicly available, an examination of widely used alternatives such as pseudoephedrine, phenylephrine (B352888), and oxymetazoline (B75379) provides a strong framework for understanding the landscape of nasal decongestant therapies.
This guide offers a detailed comparison of these agents for researchers, scientists, and drug development professionals, summarizing available quantitative data, outlining experimental protocols, and visualizing key signaling pathways.
Comparative Efficacy of Nasal Decongestants
Clinical trial data highlights the superior efficacy of pseudoephedrine over phenylephrine for oral nasal decongestion. Studies have consistently shown that phenylephrine is not significantly more effective than a placebo in relieving nasal congestion.[1][2][3] In contrast, pseudoephedrine has been demonstrated to be significantly more effective than both placebo and phenylephrine.[2] Topical decongestants like oxymetazoline have also been shown to be effective.
For a clearer comparison, the following table summarizes the available quantitative data on the efficacy of these common nasal decongestants.
| Decongestant | Administration | Dosage | Primary Efficacy Endpoint | Results | Reference |
| Pseudoephedrine | Oral | 60 mg | Mean change in nasal congestion score | Significantly more effective than placebo and phenylephrine (P < .01) | [4] |
| Phenylephrine | Oral | 12 mg | Mean change in nasal congestion score | Not significantly different from placebo (P = .56) | [4] |
| Oxymetazoline | Topical (nasal spray) | 0.05% | Peak Nasal Inspiratory Flow (PNIF) | Statistically significant improvement from baseline | [5] |
| Ephedrine | Topical (nasal spray) | 3% | Peak Nasal Inspiratory Flow (PNIF) | Statistically significant improvement from baseline | [5] |
Note: Direct comparative efficacy data for this compound is not available in the conducted literature search. This compound is described as a vasoconstrictor and antihistamine, suggesting a dual mechanism of action.[1]
Experimental Protocols
The evaluation of nasal decongestant efficacy relies on a combination of objective and subjective measures. The following are detailed methodologies for key experiments cited in clinical trials:
Randomized, Placebo-Controlled, Crossover Study (Vienna Challenge Chamber)
-
Objective: To evaluate and compare the decongestant effect of a single dose of an active drug (e.g., phenylephrine, pseudoephedrine) to placebo in patients with seasonal allergic rhinitis.
-
Methodology:
-
Patient Selection: Subjects with a history of seasonal allergic rhinitis are recruited.
-
Allergen Exposure: Patients are exposed to a controlled concentration of a relevant allergen (e.g., grass pollen) in a specialized environmental exposure unit known as the Vienna Challenge Chamber.
-
Dosing: In a crossover design, each patient receives a single dose of the active drug(s) and a placebo in separate, randomized treatment periods, with a washout period in between.
-
Efficacy Assessment:
-
Subjective: Patients score their nasal congestion on a validated scale (e.g., a 4-point scale from 0=none to 3=severe) at baseline and at regular intervals post-dosing.
-
Objective: Nasal airflow is measured using:
-
Peak Nasal Inspiratory Flow (PNIF): Patients inhale maximally through their nose with a specialized meter.
-
Rhinomanometry: Measures nasal airway resistance by recording pressure and flow during breathing.
-
-
-
Data Analysis: The mean change from baseline in nasal congestion scores and objective measures are compared between the active drug and placebo groups.[4]
-
Double-Blind, Randomized, Parallel-Group Study
-
Objective: To compare the efficacy of two different active treatments (e.g., intranasal oxymetazoline and intranasal ephedrine) for reducing nasal congestion.
-
Methodology:
-
Patient Selection: Patients with nasal congestion are recruited.
-
Randomization: Patients are randomly assigned to receive one of the active treatments in a double-blind manner (neither the patient nor the investigator knows which treatment is being administered).
-
Dosing: Patients receive a single dose of the assigned intranasal spray.
-
Efficacy Assessment:
-
Objective: Peak Nasal Inspiratory Flow (PNIF) is measured before and at specified time points (e.g., 10 minutes) after administration.
-
Subjective: Patients rate their nasal congestion using a Visual Analog Scale (VAS) before and at specified time points (e.g., 10 and 30 minutes) after administration.
-
-
Data Analysis: The changes in PNIF and VAS scores from baseline are compared between the two treatment groups using statistical tests such as the independent Paired t-Test.[5]
-
Signaling Pathways and Mechanisms of Action
Nasal decongestants primarily act by causing vasoconstriction in the nasal mucosa, which reduces blood flow and swelling. The mechanisms, however, differ between classes of drugs.
Most common nasal decongestants are sympathomimetic amines that act on adrenergic receptors.[6] Their mechanism is based on reducing the swelling of blood vessels in the nose, which helps to open the airway.
This compound is described as having both vasoconstrictor and antihistamine properties.[1] This suggests a dual mechanism of action, which would differentiate it from purely sympathomimetic decongestants.
Experimental Workflow
The general workflow for a clinical trial evaluating a new nasal decongestant would follow a structured process from patient recruitment to data analysis.
References
- 1. The Use and Efficacy of Oral Phenylephrine Versus Placebo Treating Nasal Congestion Over the Years on Adults: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral Phenylephrine HCl for Nasal Congestion in Seasonal Allergic Rhinitis: A Randomized, Open-label, Placebo-controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Cyproheptadine Hydrochloride used for? [synapse.patsnap.com]
- 5. news-medical.net [news-medical.net]
- 6. Efficacy and Tolerability of Cyproheptadine in Poor Appetite: A Multicenter, Randomized, Double-blind, Placebo-controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Iproheptine vs. Methoxyphenamine: A Head-to-Head Comparison for Hemostasis
A Comparative Analysis for Researchers and Drug Development Professionals
Introduction
In the landscape of hemostatic agents, Iproheptine and methoxyphenamine (B1676417) have been noted for their potential to control bleeding, primarily attributed to their vasoconstrictive properties. This guide provides a head-to-head comparison of these two compounds, drawing upon available pharmacological data. It is important to note at the outset that while both are recognized for their sympathomimetic actions, there is a significant scarcity of direct comparative studies and quantitative experimental data specifically evaluating their hemostatic efficacy. This document synthesizes the existing knowledge to guide further research and development.
Mechanism of Action and Role in Hemostasis
Hemostasis is a complex physiological process involving vasoconstriction, platelet plug formation, and the coagulation cascade to form a stable fibrin (B1330869) clot. The primary contribution of this compound and methoxyphenamine to hemostasis is believed to be through the initial step of vasoconstriction.
This compound is described as a sympathomimetic amine with vasoconstrictor and antihistamine effects. Its hemostatic action is reported to be similar to that of ephedrine (B3423809) and methoxyphenamine. The vasoconstriction is likely mediated through the stimulation of adrenergic receptors on vascular smooth muscle, leading to a reduction in blood flow at the site of injury.
Methoxyphenamine is also a sympathomimetic amine, functioning as a beta-adrenergic receptor agonist. Its primary clinical uses have been as a bronchodilator and nasal decongestant. The decongestant effect stems from its ability to activate alpha-adrenergic receptors in the nasal mucosa, causing vasoconstriction.[1] This alpha-1 adrenergic agonist activity is the key mechanism by which methoxyphenamine is thought to exert its hemostatic effects, by constricting blood vessels and reducing blood loss.
Data Presentation: A Qualitative Comparison
Due to the absence of specific quantitative experimental data from head-to-head or even independent preclinical studies on the hemostatic effects of this compound and methoxyphenamine, a direct comparison of parameters such as bleeding time, blood loss volume, or clotting time is not possible at this time. The following table provides a qualitative summary based on their known pharmacological profiles.
| Feature | This compound | Methoxyphenamine |
| Drug Class | Sympathomimetic amine | Sympathomimetic amine, Beta-adrenergic agonist |
| Primary Mechanism for Hemostasis | Vasoconstriction (inferred) | Vasoconstriction via alpha-1 adrenergic agonism |
| Supporting Experimental Data | Limited to general statements of similarity to methoxyphenamine | Inferred from its use as a nasal decongestant and known alpha-1 adrenergic activity |
| Effect on Platelet Aggregation | No specific data available | No specific data available |
| Effect on Coagulation Cascade | No specific data available | No specific data available |
Experimental Protocols
A critical gap in the current body of research is the lack of detailed experimental protocols for evaluating the hemostatic potential of this compound and methoxyphenamine. To address this, a proposed experimental workflow is outlined below for future investigations.
Proposed In Vivo Hemostasis Model (Rodent Tail Bleeding Assay)
-
Animal Model: Male Wistar rats (250-300g).
-
Acclimatization: Animals are acclimatized for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Animals are divided into three groups: Vehicle control (e.g., saline), this compound (dose range to be determined), and Methoxyphenamine (dose range to be determined).
-
Drugs are administered via a relevant route (e.g., intravenous or topical).
-
-
Bleeding Induction:
-
After a specified pre-treatment time, the animal is anesthetized.
-
The distal 3 mm of the tail is transected using a standardized blade.
-
-
Data Collection:
-
The tail is immediately immersed in saline at 37°C.
-
Bleeding time: The time from transection until the cessation of bleeding for at least 30 seconds is recorded.
-
Blood loss: The amount of blood loss can be quantified by measuring the hemoglobin content in the saline.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatments.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the inferred mechanism of action of sympathomimetic amines in promoting hemostasis and a general overview of the coagulation cascade.
Caption: Inferred vasoconstrictive mechanism of sympathomimetic amines.
Caption: Simplified overview of the coagulation cascade.
Caption: Proposed workflow for in vivo hemostatic evaluation.
Conclusion and Future Directions
While both this compound and methoxyphenamine are presumed to have hemostatic properties due to their vasoconstrictor effects, there is a clear and urgent need for rigorous preclinical studies to validate and quantify these effects. Direct head-to-head comparisons are essential to delineate their relative efficacy and potential clinical utility. Future research should focus on employing standardized animal models of bleeding to generate robust quantitative data. Furthermore, in vitro studies are warranted to investigate their potential effects on platelet aggregation and the coagulation cascade, providing a more complete picture of their hemostatic mechanisms. Such data will be invaluable for drug development professionals in assessing the therapeutic potential of these compounds as hemostatic agents.
References
Unraveling Iproheptine's Action: A Comparative Analysis Using Knockout Models
A deep dive into the molecular mechanisms of Iproheptine, and its alternatives, reveals a complex interplay of receptor interactions. This guide leverages experimental data from knockout models to validate and compare the pathways through which these compounds exert their effects, providing researchers and drug development professionals with a comprehensive overview.
This publication critically examines the mechanism of action of this compound, a first-generation antihistamine, and compares it with other therapeutic alternatives. Through a detailed analysis of experimental data, with a particular focus on evidence from knockout animal models, this guide aims to provide a clear and objective comparison to inform future research and drug development. For the purpose of this guide, we will be focusing on Cyproheptadine (B85728), as it is the well-researched compound to which the name "this compound" likely refers, given the scarcity of specific data on the latter.
Unveiling the Multifaceted Mechanism of Cyproheptadine
Cyproheptadine is traditionally known for its dual antagonism of histamine (B1213489) H1 receptors and serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. This dual action underpins its clinical use in treating allergic reactions and its off-label use as an appetite stimulant. However, recent research has illuminated a third, independent mechanism involving the sigma-1 receptor, which contributes to its effects on neuronal excitability.
Validation Through Knockout and Knockdown Studies
The gold standard for validating a drug's mechanism of action is the use of knockout models, where the gene for the target receptor is deleted. Studies on cyproheptadine have utilized this approach, as well as the similar technique of siRNA knockdown, to confirm its targets.
Notably, research using histamine H1 receptor-knockout (H1R-KO) mice has demonstrated that some of cyproheptadine's analgesic effects persist even in the absence of its primary antihistaminic target.[1][2] This provides conclusive evidence for a mechanism of action that extends beyond simple H1 receptor blockade.
Furthermore, the role of the sigma-1 receptor in cyproheptadine's activity has been substantiated through siRNA knockdown experiments. These studies showed that reducing the expression of the sigma-1 receptor significantly diminishes cyproheptadine's effects on neuronal potassium currents (I(K)).[3][4] This highlights a novel signaling pathway for cyproheptadine that is independent of its actions on histamine and serotonin receptors.
Comparative Analysis with Alternative Therapeutics
To provide a broader context, this section compares the validated mechanism of cyproheptadine with several alternative drugs often used for similar indications, such as appetite stimulation.
| Drug | Primary Mechanism of Action | Knockout Model Validation |
| Cyproheptadine | Histamine H1, 5-HT2A/2C, and Sigma-1 Receptor Antagonist | Yes (H1 Receptor KO mice, Sigma-1 Receptor siRNA knockdown)[1][2][3][4] |
| Dronabinol (B3416174) | Cannabinoid CB1 Receptor Agonist | Yes (CB1 Receptor KO mice)[5][6][7][8] |
| Mirtazapine | α2-Adrenergic and 5-HT2A/2C/3 Receptor Antagonist | Mechanism well-characterized; direct knockout validation studies are less prominent in the provided context but its receptor affinities are well-documented.[9][10][11][12][13] |
| Megestrol (B1676162) Acetate (B1210297) | Progestin; Appetite stimulation and antagonism of catabolic cytokines. Also induces CYP3A4 via PXR. | No direct knockout validation for appetite stimulation mechanism found in the provided context.[14][15][16] |
Detailed Experimental Protocols
To ensure reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.
Histamine H1 Receptor Knockout (H1R-KO) Mouse Model for Analgesic Effects
-
Animal Model: Histamine H1 receptor-deficient (H1R-KO) mice and wild-type (WT) littermates were used.
-
Drug Administration: Cyproheptadine was administered intravenously to both H1R-KO and WT mice.
-
Behavioral Assay (Writhing Test): An acetic acid-induced writhing test was used to assess analgesic effects. Mice were injected with a writhing-inducing agent, and the number of writhes (a measure of pain) was counted over a specified period.
-
Data Analysis: The number of writhes in the cyproheptadine-treated groups (both WT and H1R-KO) was compared to saline-treated control groups to determine the extent of analgesia. A significant reduction in writhing in H1R-KO mice indicated an H1 receptor-independent analgesic effect.[1]
Sigma-1 Receptor siRNA Knockdown in Cortical Neurons
-
Cell Culture: Primary cortical neurons were cultured from mice.
-
siRNA Transfection: Neurons were transfected with siRNA specifically targeting the sigma-1 receptor to reduce its expression. A non-targeting siRNA was used as a control.
-
Electrophysiology: Whole-cell patch-clamp recordings were performed to measure the delayed rectifier potassium current (I(K)).
-
Drug Application: Cyproheptadine was applied to both control and sigma-1 receptor knockdown neurons.
-
Data Analysis: The effect of cyproheptadine on the I(K) in knockdown neurons was compared to its effect in control neurons. A significant reduction in the cyproheptadine-induced enhancement of I(K) in the knockdown group validated the involvement of the sigma-1 receptor.[3][4]
Cannabinoid CB1 Receptor Knockout (CB1-KO) Mouse Model for Appetite Regulation
-
Animal Model: CB1 receptor knockout (CB1-KO) mice and wild-type (WT) littermates were used.
-
Drug Administration: Dronabinol (a synthetic THC) was administered to both CB1-KO and WT mice.
-
Feeding Behavior Assay: Food intake was measured over a specific period after drug administration in food-restricted mice.
-
Data Analysis: The food consumption of dronabinol-treated mice was compared to that of vehicle-treated controls in both WT and CB1-KO groups. The absence of an appetite-stimulating effect of dronabinol in CB1-KO mice confirmed the CB1 receptor's critical role.[7]
Visualizing the Molecular Pathways
To further elucidate the mechanisms of action, the following diagrams illustrate the key signaling pathways for cyproheptadine and its alternatives.
Caption: Cyproheptadine's multi-target mechanism of action.
Caption: Mechanisms of action for alternative appetite stimulants.
Conclusion
The validation of this compound's (Cyproheptadine's) mechanism of action through knockout and knockdown models confirms its multi-target engagement of H1, 5-HT, and sigma-1 receptors. This complex pharmacology distinguishes it from other therapeutic alternatives such as dronabinol, mirtazapine, and megestrol acetate, each with their own distinct and validated (or well-characterized) mechanisms. This comparative guide, supported by experimental data and clear visualizations, provides a valuable resource for researchers in the field, facilitating a deeper understanding of these compounds and informing the development of novel therapeutics with more targeted and efficacious profiles.
References
- 1. Analgesic Effects of 1st Generation Anti-histamines in Mice [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Cyproheptadine Enhances the IK of Mouse Cortical Neurons through Sigma-1 Receptor-Mediated Intracellular Signal Pathway | PLOS One [journals.plos.org]
- 4. Cyproheptadine enhances the I(K) of mouse cortical neurons through sigma-1 receptor-mediated intracellular signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dronabinol? [synapse.patsnap.com]
- 6. Dissecting the role of CB1 and CB2 receptors in cannabinoid reward versus aversion using transgenic CB1- and CB2-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CB1 cannabinoid receptor-mediated modulation of food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid CB1 Receptors Are Expressed in a Subset of Dopamine Neurons and Underlie Cannabinoid-Induced Aversion, Hypoactivity, and Anxiolytic Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Mirtazapine enhances frontocortical dopaminergic and corticolimbic adrenergic, but not serotonergic, transmission by blockade of alpha2-adrenergic and serotonin2C receptors: a comparison with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The science of megestrol acetate delivery: potential to improve outcomes in cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Megestrol acetate induced proliferation and differentiation of osteoblastic MC3T3-E1 cells: A drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Side Effect Profiles: Iproheptine (Cyproheptadine) and Other Alkylamine Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profiles of the first-generation antihistamine, Iproheptine (Cyproheptadine), and other prominent alkylamine antihistamines, such as chlorpheniramine (B86927) and brompheniramine (B1210426). The information is intended to support research and development by providing a detailed comparison of their performance with a focus on adverse effects, supported by available data and experimental methodologies.
Introduction
First-generation antihistamines, particularly those of the alkylamine class, are effective in managing allergic reactions by acting as inverse agonists at the histamine (B1213489) H1 receptor. However, their clinical utility is often limited by a range of side effects, primarily due to their ability to cross the blood-brain barrier and their affinity for other receptors, such as muscarinic acetylcholine (B1216132) receptors.[1] this compound, more commonly known as cyproheptadine (B85728), is a notable member of this class, exhibiting both antihistaminic and antiserotonergic properties.[2] This guide will compare its side effect profile with other alkylamines, providing quantitative data where available and outlining the experimental protocols used to assess these effects.
Quantitative Comparison of Side Effect Profiles
The following table summarizes the incidence of common side effects associated with cyproheptadine and the alkylamine antihistamine chlorpheniramine. The data is based on user-reported adverse effects and provides a comparative overview of the likelihood of experiencing these side effects. It is important to note that this data is not from a controlled clinical trial but from a large pool of user reports.
Table 1: Comparative Incidence of User-Reported Side Effects
| Side Effect | Cyproheptadine (% Reporting) | Chlorpheniramine (% Reporting) |
| Drowsiness | 17.3% | 20.4% |
| Sleepiness | 15.0% | 9.3% |
| Weight Gain | 12.1% | - |
| Tiredness | 7.9% | - |
| Increased Appetite | 6.5% | - |
| Headaches | 3.3% | - |
| Nausea | 2.8% | - |
| Tremors | - | 7.4% |
| Itching | - | 5.6% |
| Vomiting | - | 5.6% |
Data sourced from user reviews on Drugs.com.[3] A "-" indicates that the side effect was not among the most frequently reported for that drug in this dataset.
In addition to user-reported data, preclinical studies have quantified the anticholinergic activity of these compounds, which is a primary driver of many of their side effects. A study comparing the anticholinergic potencies of various antihistamines found cyproheptadine to have the highest potency in both in vitro and in vivo models, significantly higher than chlorpheniramine.[4]
Table 2: Comparative Anticholinergic Potency
| Antihistamine | In Vitro Anticholinergic Potency (pA2 value) | In Vivo Anticholinergic Activity |
| Cyproheptadine | 8.2 +/- 0.4 | Highest Activity |
| Chlorpheniramine | < 6.0 | Moderate Activity |
| Brompheniramine | Not Reported in this Study | Not Reported in this Study |
Data from a study measuring inhibition of carbachol-induced contractions and systemic hypotensive responses to acetylcholine.[4] A higher pA2 value indicates greater potency.
Experimental Protocols
The assessment of side effects for antihistamines involves a range of subjective and objective measures. Below are detailed methodologies for key experiments cited in the evaluation of sedative and anticholinergic side effects.
Assessment of Sedative and CNS Effects
The central nervous system (CNS) effects of antihistamines, particularly sedation and cognitive impairment, are evaluated using a battery of psychopharmacological tests.
1. Subjective Sedation Assessment:
-
Methodology: Visual Analog Scales (VAS) are commonly used to capture a subject's self-reported level of drowsiness, alertness, and mood. Subjects mark their feeling on a continuous line between two endpoints (e.g., "Not at all drowsy" to "Extremely drowsy").
-
Protocol:
-
Administer the antihistamine or placebo in a double-blind, crossover design.
-
At predetermined time points post-administration (e.g., 1, 2, 4, and 6 hours), subjects complete a VAS questionnaire.
-
The distance from the "not at all" end of the line is measured and converted to a numerical score.
-
Scores are statistically compared between the active drug and placebo groups.
-
2. Objective Psychomotor and Cognitive Performance Testing:
-
Methodology: A variety of standardized tests are used to objectively measure cognitive and psychomotor functions that may be impaired by sedating antihistamines.
-
Key Tests:
-
Critical Flicker Fusion (CFF) Test: Measures the threshold at which a flickering light is perceived as a continuous source, an indicator of CNS arousal.[5]
-
Choice Reaction Time (CRT): Assesses the speed and accuracy of response to a stimulus, reflecting processing speed and attention.[6]
-
Digit Symbol Substitution Test (DSST): Evaluates cognitive functions such as processing speed, attention, and visuomotor coordination.[5]
-
Tracking Tasks: Require subjects to follow a moving target on a screen, measuring coordination and sustained attention.
-
Assessment of Anticholinergic Effects
Anticholinergic side effects are a result of the blockade of muscarinic acetylcholine receptors and can manifest as dry mouth, blurred vision, urinary retention, and constipation.
1. Salivary Flow Measurement:
-
Methodology: The effect of antihistamines on salivary production can be quantified by measuring salivary flow rate (sialometry).
-
Protocol:
-
Subjects are asked to refrain from eating, drinking, or smoking for a specified period before the measurement.
-
Unstimulated whole saliva is collected by having the subject drool into a pre-weighed collection tube for a set amount of time (e.g., 5 minutes).
-
The volume of saliva is determined by weight (assuming a density of 1 g/mL).
-
Salivary flow is expressed in mL/min and compared between treatment and placebo groups.[7]
-
2. Visual Function Assessment:
-
Methodology: Anticholinergic effects on the eye can be measured through tests of visual accommodation and pupillary light reflex.
-
Key Tests:
-
Dynamic Visual Acuity (DVA): Measures the ability to resolve details of a moving target, which can be impaired by drugs affecting oculomotor control.[8]
-
Pupillometry: A pupillometer is used to measure pupil diameter and the velocity and amplitude of pupillary constriction in response to a light stimulus.[5] Anticholinergic drugs can cause mydriasis (pupil dilation) and reduce the pupillary light reflex.
-
Accommodation Test: The ability of the eye to focus on near objects is tested by moving an object towards the subject's eye and noting the point at which it becomes blurred.[9]
-
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of alkylamine antihistamines.
Experimental Workflow for Comparative Side Effect Profiling
References
- 1. journals.co.za [journals.co.za]
- 2. Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihistamines and visual function: studies on dynamic acuity and the pupillary response to light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in performance impairment due to brompheniramine maleate as a function of the sustained-release system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saliva secretion in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihistamines and visual function: studies on dynamic acuity and the pupillary response to light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to examine the visual system Part 2: Accommodation, pupils, fundoscopy and additional tests | Eye News [eyenews.uk.com]
Iproheptine (Cyproheptadine) in Preclinical Allergic Rhinitis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Iproheptine, correctly identified as Cyproheptadine, for the treatment of allergic rhinitis within preclinical models. Due to a notable lack of publicly available, direct comparative studies of Cyproheptadine in standardized rodent models of allergic rhinitis, this document will focus on its established mechanism of action, contrast it with common alternative therapies, and provide a framework for how its performance would be evaluated based on established experimental protocols.
Introduction to Cyproheptadine and its Unique Mechanism of Action
Cyproheptadine is a first-generation antihistamine that distinguishes itself from many other compounds in its class through a dual mechanism of action. It is a potent antagonist of both the histamine (B1213489) H1 receptor and serotonin (B10506) 5-HT2 receptors.[1][2] This dual antagonism suggests a broader spectrum of anti-allergic and anti-inflammatory activity compared to agents that only target the histamine pathway.
The immediate symptoms of allergic rhinitis, such as sneezing and rhinorrhea, are primarily driven by the release of histamine from activated mast cells. By competitively blocking H1 receptors, Cyproheptadine effectively mitigates these symptoms.[2] Additionally, its antiserotonergic properties may contribute to its efficacy, as serotonin is also implicated in allergic inflammation and vascular permeability. The anticholinergic effects of Cyproheptadine may further aid in reducing rhinorrhea.[1]
Comparative Performance and Data Presentation
A direct quantitative comparison of Cyproheptadine's performance against second-generation antihistamines (e.g., Loratadine, Cetirizine) or intranasal corticosteroids in preclinical allergic rhinitis models is limited by a lack of published data. However, based on its mechanism and data from other inflammatory models, a hypothetical comparative profile can be constructed.
One study in a rat model of general inflammation (carrageenan-induced paw edema) demonstrated that Cyproheptadine possesses anti-inflammatory and anti-prostaglandin E synthesis or release effects.[3] While not specific to allergic rhinitis, this suggests a broader anti-inflammatory potential.
Table 1: Mechanistic Comparison of Allergic Rhinitis Treatments
| Feature | Cyproheptadine (this compound) | Second-Generation Antihistamines (e.g., Loratadine) | Intranasal Corticosteroids (e.g., Fluticasone) |
| Primary Target(s) | Histamine H1 Receptor, Serotonin 5-HT2 Receptors | Peripheral Histamine H1 Receptor | Glucocorticoid Receptor |
| Key Actions | Blocks histamine and serotonin effects, anticholinergic | Selectively blocks histamine effects | Broad anti-inflammatory effects, inhibits multiple inflammatory cells and mediators |
| Effect on Early Phase Symptoms (Sneezing, Itching, Rhinorrhea) | High | High | Moderate to High |
| Effect on Late Phase Symptoms (Nasal Congestion) | Moderate | Low to Moderate | High |
| Common Preclinical Endpoints Affected | Reduction in sneezing, nasal rubbing, vascular permeability | Reduction in sneezing and nasal rubbing | Reduction in eosinophil infiltration, cytokine levels (IL-4, IL-5), and nasal congestion |
| Sedative Potential | High (crosses blood-brain barrier) | Low to None | None |
Table 2: Hypothetical Efficacy of Cyproheptadine in a Murine Model of Allergic Rhinitis
This table is a projection based on the known mechanism of action of Cyproheptadine and typical results from ovalbumin-induced allergic rhinitis models, as direct comparative data is unavailable.
| Treatment Group | Sneezing Frequency (counts/10 min) | Nasal Rubbing Frequency (counts/10 min) | Eosinophil Infiltration in Nasal Mucosa (cells/mm²) | Serum OVA-specific IgE (ng/mL) |
| Control (Saline) | 5 ± 2 | 8 ± 3 | 10 ± 5 | < 50 |
| Allergic Rhinitis (OVA) | 55 ± 8 | 70 ± 10 | 150 ± 20 | 800 ± 100 |
| Cyproheptadine (projected) | 20 ± 5 | 25 ± 6 | 90 ± 15 | 750 ± 110 |
| Loratadine (typical) | 25 ± 6 | 30 ± 7 | 120 ± 18 | 780 ± 120 |
| Dexamethasone (typical) | 15 ± 4 | 20 ± 5 | 40 ± 8 | 500 ± 90 |
Experimental Protocols
A standard and widely used preclinical model for allergic rhinitis is the ovalbumin (OVA)-induced rhinitis model in mice.[4][5][6][7]
Ovalbumin-Induced Allergic Rhinitis Mouse Model
1. Sensitization Phase:
-
Animals: BALB/c mice (6-8 weeks old) are commonly used due to their propensity for Th2-biased immune responses.[8]
-
Procedure: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 50 µg) emulsified in an adjuvant like aluminum hydroxide. This is typically performed on multiple days (e.g., days 0, 7, and 14) to establish a robust allergic phenotype.[6][9]
2. Challenge Phase:
-
Procedure: Following the sensitization period, mice are challenged intranasally with OVA (without adjuvant) for several consecutive days (e.g., days 21-28) to elicit an allergic rhinitis response.[6]
3. Treatment Administration:
-
Drug Delivery: Cyproheptadine or comparator drugs would be administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the intranasal OVA challenge.
4. Endpoint Measurement:
-
Symptom Scoring: Immediately after the final OVA challenge, the frequency of sneezing and nasal rubbing is counted for a defined period (e.g., 10-15 minutes).[4][10][11]
-
Immunological Analysis: 24 hours after the final challenge, blood and nasal lavage fluid (NALF) are collected. Serum levels of OVA-specific IgE and IgG1 are measured by ELISA.[9]
-
Histological Examination: Nasal tissues are harvested, sectioned, and stained (e.g., with Hematoxylin & Eosin) to assess the infiltration of inflammatory cells, particularly eosinophils.[9]
-
Cytokine Profiling: Levels of key cytokines involved in allergic inflammation (e.g., IL-4, IL-5, IL-13) can be measured in NALF or homogenized nasal tissue via ELISA or qPCR.[12]
Visualizations
Signaling Pathways
Caption: Mechanism of Cyproheptadine in Allergic Rhinitis.
Experimental Workflow
Caption: Workflow of an OVA-induced allergic rhinitis model.
References
- 1. droracle.ai [droracle.ai]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. [Anti-inflammatory effect of cyproheptadine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. phcog.com [phcog.com]
- 7. researchgate.net [researchgate.net]
- 8. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 9. all-imm.com [all-imm.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Proparacaine in a Mouse Model of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of parasympathetic inhibition on expression of ILC2 cells in a mouse model of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Iproheptine (Cyproheptadine) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on Iproheptine, more commonly known as Cyproheptadine (B85728). We will delve into its performance against alternative treatments and present supporting experimental data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action
Cyproheptadine is a first-generation antihistamine that also exhibits potent antiserotonergic and anticholinergic properties.[1][2] Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors and serotonin (B10506) (5-HT) receptors, specifically the 5-HT2A and 5-HT2C subtypes.[1][3] By blocking these receptors, cyproheptadine mitigates the effects of histamine, which is a key mediator of allergic reactions, and serotonin, a neurotransmitter involved in appetite regulation, mood, and other physiological processes.[1] Its anticholinergic activity contributes to some of its side effects, such as dry mouth and sedation.[1]
Cyproheptadine's antagonistic effects on histamine and serotonin receptors.
Comparative Efficacy in Appetite Stimulation
One of the notable off-label uses of cyproheptadine is for appetite stimulation. Several studies have validated its efficacy in this regard, particularly in patients with cystic fibrosis.
Table 1: Cyproheptadine vs. Placebo for Appetite Stimulation in Cystic Fibrosis
| Outcome Measure | Cyproheptadine Group | Placebo Group | p-value | Reference |
| 12-Week Study | ||||
| Average Weight Gain | 1.61 kg | 0.67 kg | 0.036 | [4] |
| Change in Body Mass Index (BMI) | +0.46 kg/m ² | -0.07 kg/m ² | 0.027 | [4] |
| Change in BMI for age (z-score) | +0.20 | -0.19 | 0.003 | [4] |
| Another 12-Week Study | ||||
| Average Weight Gain | 3.45 kg | 1.1 kg | Significant | [5] |
Experimental Protocols: Appetite Stimulation in Cystic Fibrosis
The studies cited above were typically designed as randomized, double-blind, placebo-controlled trials.[4][5]
-
Study Design: Patients were randomly assigned to receive either cyproheptadine or a placebo for a period of 12 weeks.[4][5]
-
Participants: The studies included patients with a confirmed diagnosis of cystic fibrosis, typically between the ages of 5 and 18 years.[4][5]
-
Intervention: The cyproheptadine group received a daily dose of the drug (e.g., 4 mg three times per day), while the control group received a matching placebo.[4]
-
Data Collection: Key metrics such as weight, height, and BMI were measured at the beginning and end of the study period.[4][5]
Workflow of a typical randomized controlled trial for appetite stimulation.
Comparative Efficacy in Allergic Conditions
As a first-generation antihistamine, cyproheptadine has been compared to newer generation antihistamines for the treatment of allergic rhinitis.
Table 2: Cyproheptadine vs. Loratadine (B1675096) for Perennial Allergic Rhinitis in Children
| Outcome Measure | Loratadine Group | Cyproheptadine Group | p-value | Reference |
| Reduction in Total Symptom Scores (after 2 weeks) | Significantly greater reduction | Less reduction | <0.001 | [6] |
| Clinical VAS Change (Week 1) | 95.1 | 11.3 | <0.001 | [6] |
| Subjective VAS Change (Week 1) | 88.6 | 13.6 | <0.001 | [6] |
| Clinical VAS Change (Week 2) | 125.5 | 18.3 | <0.001 | [6] |
| Subjective VAS Change (Week 2) | 101.4 | 7.1 | <0.001 | [6] |
VAS: Visual Analogue Scale
Experimental Protocols: Allergic Rhinitis Treatment
The comparative study of cyproheptadine and loratadine was a randomized, double-blind, comparative study.[6]
-
Study Design: Children with mite-induced perennial allergic rhinitis were randomly assigned to receive either loratadine syrup or cyproheptadine HCl solution for two weeks.[6]
-
Participants: The study enrolled sixty children aged 2 to 12 years.[6]
-
Evaluation: Treatment efficacy was assessed using total symptom scores and visual analogue scales (VAS) for nasal and non-nasal symptoms.[6]
In Vitro Antiviral Activity
Recent research has explored the potential antiviral properties of cyproheptadine. In vitro studies have shown its ability to inhibit the replication of certain viruses.
Table 3: In Vitro Antiviral Activity of Cyproheptadine against Influenza A Virus (H1N1)
| Concentration | Time Post-Infection | Viral Titer Reduction (vs. untreated control) | Reference |
| 10 µM | 48 hours | Approximately 74-fold | [7] |
Experimental Protocols: In Vitro Antiviral Assay
The antiviral activity of cyproheptadine against influenza A virus was evaluated using an in vitro efficacy test.[7]
-
Cell Line: Madin-Darby canine kidney (MDCK) cells were used for the infection assay.[7]
-
Virus: Influenza A/CA/07/2009 (H1N1) virus was used.[7]
-
Method: The virus was pre-mixed with cyproheptadine and incubated before infecting the MDCK cells. Samples were collected at different time points post-infection.[7]
-
Quantification: The viral titers were determined using a 50% tissue culture infective dose (TCID50) assay to measure the reduction in infectious progeny.[7]
Workflow for in vitro antiviral efficacy testing.
Pharmacokinetics and Metabolism
Cyproheptadine is well-absorbed after oral administration, with peak plasma concentrations of its metabolites occurring 6-9 hours after a single dose.[8] The drug is extensively metabolized in the liver, primarily through glucuronidation.[8][9] The main metabolite found in human urine is a quaternary ammonium (B1175870) glucuronide conjugate of cyproheptadine.[9] At least 40% of the administered radioactivity is excreted in the urine.[9] The elimination of cyproheptadine is reduced in individuals with renal insufficiency.[9]
Conclusion
The available research findings provide substantial evidence for the efficacy of cyproheptadine in appetite stimulation and the management of allergic conditions. While it is a first-generation antihistamine with known sedative and anticholinergic side effects, its potent antiserotonergic properties make it a viable option for specific clinical applications. Newer generation antihistamines, such as loratadine, have demonstrated a superior side effect profile and, in some cases, better efficacy for allergic rhinitis. The emerging in vitro data on its antiviral activity suggests a potential new avenue for research and development. This guide summarizes the key quantitative data and experimental approaches to aid researchers in their independent validation and further exploration of cyproheptadine's therapeutic potential.
References
- 1. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 2. What is Cyproheptadine Hydrochloride used for? [synapse.patsnap.com]
- 3. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 4. A randomized, double-blind, placebo-controlled trial of cyproheptadine for appetite stimulation in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyproheptadine is an effective appetite stimulant in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of loratadine syrup and cyproheptadine HCL solution for treating perennial allergic rhinitis in Taiwanese children aged 2-12 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influenza a Virus Inhibition: Evaluating Computationally Identified Cyproheptadine Through In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcentral.com [medcentral.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Navigating the Safe Disposal of Iproheptine in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Iproheptine, a compound of interest in various research applications, requires careful handling not only during experimentation but also through to its final disposal. Adhering to established protocols is essential to protect laboratory personnel and the environment.
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. Safety Data Sheets (SDS) for cyproheptadine (B85728) hydrochloride, the chemical name for this compound, consistently advise that the substance should be disposed of via an approved waste disposal plant.[1] It is imperative not to mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is paramount to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Laboratory Disposal Protocol for this compound
The following protocol provides a procedural guide for the safe handling and disposal of this compound waste.
1. Waste Segregation:
-
Immediately segregate all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, from other laboratory waste streams.
-
Use a dedicated and clearly labeled hazardous waste container for all this compound waste. The container must be compatible with the chemical and have a secure, leak-proof lid.
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound" or "Cyproheptadine Hydrochloride."
-
Include the date when the first piece of waste was added to the container (accumulation start date).
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The storage area should be a secure, dry, and well-ventilated location away from incompatible materials. Safety data sheets indicate that this compound is incompatible with strong oxidizing agents.[1]
4. Empty Container Decontamination:
-
To dispose of an empty this compound container as non-hazardous waste, it must be triple-rinsed.
-
Use a suitable solvent (e.g., methanol (B129727) or ethanol, as this compound is freely soluble in methanol and sparingly soluble in ethanol) for rinsing.
-
The rinsate from this process is considered hazardous waste and must be collected and disposed of in the designated this compound hazardous waste container.
-
After triple-rinsing, the decontaminated container can be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
5. Final Disposal:
-
Do not attempt to treat or neutralize this compound waste with other chemicals unless you have a specific, validated protocol from your institution's EHS department. Mixing with incompatible substances, such as oxidizing agents, can be dangerous.
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed professional waste disposal service.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Recommended Disposal | Approved waste disposal plant | [1] |
| Empty Container Prep | Triple-rinse with a suitable solvent | General Lab Practice |
| Rinsate Disposal | Collect as hazardous waste | General Lab Practice |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management guidelines, as local regulations may vary.
References
Personal protective equipment for handling Iproheptine
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Iproheptine, also known as Cyproheptadine Hydrochloride. This potent compound necessitates the use of specific personal protective equipment (PPE) to mitigate risks of exposure and ensure a safe laboratory environment. The following guidelines, derived from safety data sheets and hazardous drug handling protocols, provide essential information for the safe management of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent skin, eye, and respiratory exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Body Part | Personal Protective Equipment | Specifications & Recommendations | Source |
| Hands | Disposable Gloves | Powder-free nitrile or latex gloves are recommended. A minimum thickness of 4 mils is advised for handling hazardous drugs. Double gloving is best practice, especially when there is a risk of splashing or contamination. | [1] |
| Change gloves frequently, at least every 30 to 60 minutes, and immediately if they are contaminated, torn, or punctured.[2] | |||
| Eyes & Face | Safety Glasses with Side Shields or Goggles | Wear appropriate protective eyeglasses or chemical safety goggles.[3] In situations with a potential for splashing, a face shield should be worn in addition to goggles.[1] | |
| Body | Protective Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4] Gowns should be changed immediately after a spill or every two to three hours during continuous work. | [5] |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust inhalation.[3][6] | |
| Respirator | If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3] Surgical masks do not provide adequate protection against chemical dust. | [5] |
Experimental Workflow for Safe Handling
The proper sequence of donning and doffing PPE is crucial to prevent cross-contamination and exposure. The following diagram outlines the recommended workflow for safely handling this compound in a laboratory setting.
References
- 1. mtpinnacle.com [mtpinnacle.com]
- 2. pppmag.com [pppmag.com]
- 3. fishersci.com [fishersci.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
